1-Methyl-1h-pyrrole-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-7-4-2-3-5(7)6(8)9/h2-4H,1H3,(H,8,9)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAOVOOZLVGAJF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NO2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 1-Methylpyrrole-2-carboxylate
This guide provides an in-depth technical analysis of the spectroscopic data for methyl 1-methylpyrrole-2-carboxylate (C₇H₉NO₂), a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a cohesive analytical narrative. We will explore the causality behind the spectral features, ensuring that each piece of data serves as a validation point for the molecular structure. This document is designed for researchers and drug development professionals who require a robust understanding of how to confirm the identity, purity, and structural integrity of this compound.
The pyrrole ring is a fundamental motif in numerous biologically active molecules, and its precise characterization is paramount for any downstream application.[1][2] This guide will detail the expected outcomes and experimental considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the IUPAC-recommended numbering for the methyl 1-methylpyrrole-2-carboxylate molecule, which will be used throughout this guide.
Caption: Molecular structure and atom numbering scheme.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For methyl 1-methylpyrrole-2-carboxylate, both ¹H and ¹³C NMR provide unambiguous confirmation of the connectivity and electronic environment of each atom.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum reveals three distinct regions corresponding to the aromatic pyrrole protons and the two different methyl groups (N-methyl and O-methyl). The electron-withdrawing carboxylate group at the C2 position deshields the adjacent C5 proton, causing it to appear further downfield compared to the C3 and C4 protons.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |
| H5 | dd | ~6.9-7.0 | J₅,₄ ≈ 2.5, J₅,₃ ≈ 1.8 | Deshielded by adjacent nitrogen and the anisotropic effect of the C2-ester group. |
| H3 | dd | ~6.7-6.8 | J₃,₄ ≈ 4.0, J₃,₅ ≈ 1.8 | Coupled to both H4 and H5. |
| H4 | t | ~6.1-6.2 | J₄,₃ ≈ 4.0, J₄,₅ ≈ 2.5 | Appears as a pseudo-triplet due to coupling with H3 and H5. |
| N-CH₃ | s | ~3.9 | - | Attached to the electron-rich nitrogen atom. |
| O-CH₃ | s | ~3.8 | - | Protons of the methyl ester group. |
Note: These are typical predicted values. Actual shifts can vary based on solvent and concentration.
The choice of a high-field instrument (e.g., 400 MHz or higher) is crucial for resolving the coupling between the pyrrole ring protons, which might otherwise overlap at lower field strengths.[3] Deuterated chloroform (CDCl₃) is a standard choice due to its excellent solubilizing properties for this type of compound and its relatively clean spectral window.
-
Sample Preparation: Dissolve 5-10 mg of purified methyl 1-methylpyrrole-2-carboxylate in ~0.6 mL of CDCl₃.
-
Solvent Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A standard pulse program is sufficient.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal.
-
Analysis: Integrate the signals to confirm proton ratios and measure coupling constants to establish connectivity.
Caption: Primary fragmentation pathways in EI-MS.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation Setup: Use a gas chromatograph (GC) coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Method: Inject a small volume (e.g., 1 µL) into the GC. Use a suitable temperature program to ensure the compound elutes as a sharp peak.
-
MS Data Acquisition: Acquire mass spectra across the GC peak corresponding to the compound of interest.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
References
-
Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. AIP Publishing. [Link]
-
Slideshare. Study of the Synthesis of Pyrrole and its Derivatives. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 142178, Methyl 1-methylpyrrole-2-carboxylate. [Link]
-
NIST. Mass spectrum of Methyl 1-methylpyrrole-2-carboxylate in the NIST WebBook. [Link]
-
ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. Study of Novel Pyrrole Derivatives. [Link]
-
NIST. Methyl 1-methylpyrrole-2-carboxylate in the NIST WebBook. [Link]
-
ResearchGate. Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. [Link]
Sources
Role of 1-Methyl-1h-pyrrole-2-carboxylate as a heterocyclic building block
The following technical guide details the role of Methyl 1-methyl-1H-pyrrole-2-carboxylate as a premier heterocyclic building block in medicinal chemistry.
Technical Guide & Application Protocol
Executive Summary
Methyl 1-methyl-1H-pyrrole-2-carboxylate (CAS: 1193-62-0) is a specialized heterocyclic ester fundamental to the synthesis of DNA minor groove binders (lexitropsins), including analogs of distamycin and netropsin. Its structural utility lies in the orthogonal reactivity of its functional groups: the electron-rich pyrrole ring, which is primed for regioselective electrophilic aromatic substitution (EAS), and the C2-ester, which serves as a latent acyl donor.
This guide explores its critical role in generating N-methylpyrrole (Py) amino acid units—the "letters" of the DNA-reading molecular language—and provides validated protocols for its manipulation in drug discovery workflows.
Chemical Profile & Structural Logic[1]
Structural Attributes
The molecule features a pyrrole core methylated at the N1 position and esterified at the C2 position. This specific substitution pattern dictates its reactivity profile:
-
N1-Methyl Group: Prevents N-protonation and locks the tautomeric state, increasing lipophilicity and enabling specific hydrophobic interactions in the DNA minor groove.
-
C2-Methyl Ester: Acts as a protecting group for the carboxylic acid and a directing group for electrophilic attack. It exerts an electron-withdrawing effect (-I, -M), deactivating the ring relative to unsubstituted pyrrole but directing incoming electrophiles to the C4 position .
Reactivity & Regioselectivity
Unlike unsubstituted pyrrole, which favors C2/C5 substitution, the presence of the C2-ester shifts the regioselectivity of electrophilic substitution (such as nitration or acylation) predominantly to the C4 position .
| Reaction Type | Target Position | Mechanism Note |
| Nitration | C4 (Major) | The C2-ester directs meta (relative to itself), which corresponds to the C4 position in the pyrrole ring. |
| Formylation | C4 / C5 | Vilsmeier-Haack conditions can yield mixtures, but C4 is often favored due to electronic directing effects of the ester. |
| Hydrolysis | C2-Ester | Base-catalyzed hydrolysis (NaOH/MeOH) yields the free acid (1-methyl-1H-pyrrole-2-carboxylic acid) quantitatively. |
Visualizing the Reactivity Landscape
The following diagram illustrates the core transformations available to this building block, highlighting the divergence between ring functionalization and side-chain interconversion.
Figure 1: Divergent synthetic pathways showing C4-functionalization vs. C2-derivatization.
Case Study: Synthesis of DNA-Binding Polyamides
The most authoritative application of this compound is in the synthesis of hairpin polyamides that bind DNA sequence-specifically. The workflow involves converting the ester into a "Py" monomer (4-amino-1-methylpyrrole-2-carboxylic acid unit).
The "Py" Monomer Synthesis Cycle
-
Nitration: The starting ester is nitrated at C4 to form Methyl 4-nitro-1-methylpyrrole-2-carboxylate .
-
Hydrolysis: The ester is hydrolyzed to the free acid.
-
Coupling: The acid is coupled to an amine (often a resin-bound amine in solid-phase synthesis).
-
Reduction: The nitro group is reduced to an amine (using Pd/C + H₂ or formate), readying it for the next coupling cycle.
Figure 2: The iterative cycle for constructing pyrrole-imidazole polyamides.
Experimental Protocols
Protocol A: Regioselective Nitration (C4-Functionalization)
Objective: Synthesis of Methyl 4-nitro-1-methyl-1H-pyrrole-2-carboxylate. Note: This reaction is exothermic. Strict temperature control is required to prevent dinitration or decomposition.
-
Preparation: Dissolve Methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride (approx. 5 mL per mmol) in a round-bottom flask.
-
Cooling: Cool the solution to -10°C using an ice/salt bath.
-
Addition: Dropwise add fuming nitric acid (1.1 eq) dissolved in acetic anhydride, maintaining the internal temperature below -5°C.
-
Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C over 1 hour. Monitor by TLC (Ethyl Acetate/Hexane).[1]
-
Quench: Pour the mixture onto crushed ice. The product typically precipitates as a solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.
-
Expected Yield: 70-85%.
-
Validation: ¹H NMR should show the disappearance of the C4 proton and a downfield shift of the C3/C5 signals.
-
Protocol B: Hydrolysis to the Carboxylic Acid
Objective: Cleavage of the methyl ester to generate the active coupling partner.
-
Dissolution: Dissolve the ester (1.0 eq) in Methanol (5 mL/mmol).
-
Base Addition: Add 2M NaOH (aq) (3.0 eq).
-
Reflux: Heat to 60°C or reflux for 2–4 hours.
-
Workup: Evaporate methanol under reduced pressure. Dilute the aqueous residue with water.
-
Acidification: Cool to 0°C and acidify to pH 2 using 1M HCl. The carboxylic acid will precipitate.
-
Filtration: Collect the white solid by filtration.
-
Purity Check: This intermediate is typically pure enough for amide coupling without chromatography.
-
References
-
Design, Synthesis, and Analysis of Minor Groove Binder Pyrrolepolyamide-2′-Deoxyguanosine Hybrids. PMC (NIH). [Link]
-
Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. Antibiotics (MDPI). [Link]
-
Synthesis and Characterization of DNA Minor Groove Binding Alkylating Agents. PMC (NIH). [Link]
-
Methyl 1-methylpyrrole-2-carboxylate | C7H9NO2. PubChem. [Link]
Sources
Fundamental Reactivity of the Pyrrole Nucleus in Methyl Esters
Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary: The "Stabilized Anchor" Paradox
The pyrrole nucleus is notoriously electron-rich (
This guide analyzes the electronic "tug-of-war" within methyl pyrrole esters. The ester group acts as an electron-withdrawing group (EWG), dampening the ring's nucleophilicity while simultaneously directing regioselectivity and increasing N-H acidity. Understanding this reactivity profile is critical for the synthesis of complex pharmaceutical architectures, including HMG-CoA reductase inhibitors (e.g., Atorvastatin) and porphyrin-based materials.
Electronic Architecture & Resonance Theory
To predict reactivity, one must analyze the competing electronic effects: the electron-donating nitrogen lone pair (+M effect) versus the electron-withdrawing carbonyl of the ester (-M, -I effect).
2.1 The "Meta-Directing" Influence
In unsubstituted pyrrole, electrophilic aromatic substitution (EAS) occurs preferentially at the
However, in methyl pyrrole-2-carboxylate , the carbonyl group at C2 destabilizes the intermediate formed by attack at C5 (which would place a positive charge at C2, adjacent to the EWG). Consequently, the ester directs incoming electrophiles primarily to the C4 position (analogous to meta-direction in benzene), or occasionally C5 depending on the reagent's "hardness."
2.2 Visualization: Resonance & Regioselectivity
The following diagram illustrates the resonance contributors that dictate the C4-preference during electrophilic attack.
Caption: Mechanistic divergence in EAS. The C2-ester destabilizes C5-attack intermediates, favoring C4-substitution.[1]
Core Reactivity: Electrophilic Aromatic Substitution (EAS)
The methyl ester group allows for controlled functionalization that would otherwise destroy unsubstituted pyrrole.
3.1 Nitration and Halogenation
-
Reaction: Nitration of methyl pyrrole-2-carboxylate.[1]
-
Regioselectivity: Predominantly C4-nitro .[1]
-
Mechanism: The nitronium ion (
) attacks C4 to avoid the cationic destabilization at C2. -
Stability: Unlike pyrrole, which polymerizes with
, the ester derivative is stable enough to undergo standard mixed-acid nitration.
3.2 Protocol: Vilsmeier-Haack Formylation
This reaction introduces an aldehyde at the C4 or C5 position.[1] While C4 is electronically favored, steric factors and specific reagents can shift the balance.[2]
Target: Methyl 4-formyl-1H-pyrrole-2-carboxylate.[1]
| Parameter | Specification |
| Substrate | Methyl pyrrole-2-carboxylate (1.0 eq) |
| Reagent A | Phosphorus Oxychloride ( |
| Reagent B | N,N-Dimethylformamide (DMF) (1.5 eq) |
| Solvent | 1,2-Dichloroethane (DCE) or neat DMF |
| Temperature | 0°C to 80°C |
Step-by-Step Methodology:
-
Reagent Formation: In a flame-dried flask under
, cool DMF to 0°C. Add dropwise over 20 minutes. Stir for 30 minutes to generate the Vilsmeier reagent (chloroiminium salt). -
Addition: Dissolve methyl pyrrole-2-carboxylate in DCE. Add this solution dropwise to the Vilsmeier reagent at 0°C.[3]
-
Heating: Warm to room temperature, then reflux (approx. 80°C) for 3 hours. Monitor via TLC (EtOAc/Hexane).[1]
-
Hydrolysis: Cool to 0°C. Quench carefully with saturated aqueous Sodium Acetate (
) or . Caution: Exothermic.[1] Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde. -
Workup: Extract with DCM (
). Wash organics with brine, dry over , and concentrate. -
Purification: Recrystallize from EtOH or purify via silica column chromatography.
N-H Acidity and N-Functionalization[1]
The electron-withdrawing ester significantly increases the acidity of the N-H proton compared to unsubstituted pyrrole, facilitating
-
Pyrrole pKa: ~17.5
-
Methyl pyrrole-2-carboxylate pKa: ~15.2 (Predicted)[1]
4.1 Protocol: N-Alkylation (General)
This protocol is self-validating via the disappearance of the N-H stretch in IR (
Step-by-Step Methodology:
-
Deprotonation: Dissolve methyl pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise at 0°C. Evolution of
gas confirms deprotonation. -
Stirring: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of the pyrrolyl anion).
-
Alkylation: Add the alkyl halide (e.g., MeI, BnBr, 1.2 eq) dropwise.
-
Completion: Warm to RT and stir for 2–4 hours.
-
Validation: Quench with water. Extract with EtOAc.[1] The product should show no N-H signal in proton NMR.
Industrial Application: The Atorvastatin Scaffold[4][5][6]
The most commercially significant application of pyrrole esters lies in the synthesis of statins, specifically Atorvastatin (Lipitor) . The core pyrrole ring is constructed via the Paal-Knorr synthesis , utilizing a 1,4-diketone and a functionalized primary amine.[4]
5.1 The Paal-Knorr Workflow
In this context, the "methyl ester" functionality is often part of the 1,4-dicarbonyl precursor or the amine side chain, ultimately dictating the substitution pattern of the drug.
Caption: Convergent Paal-Knorr synthesis of the Atorvastatin pyrrole nucleus.
Comparative Data Summary
The following table summarizes the shift in reactivity properties when converting pyrrole to its 2-methyl ester derivative.
| Property | Pyrrole (Unsubstituted) | Methyl Pyrrole-2-Carboxylate |
| Electronic Nature | Electron-rich ( | Deactivated (EWG influence) |
| EAS Regioselectivity | C2 / C5 ( | C4 (Major) / C5 (Minor) |
| Acid Stability | Poor (Polymerizes/Trimerizes) | Good (Stable in acidic media) |
| N-H Acidity (pKa) | ~17.5 | ~15.2 |
| Oxidation Resistance | Low (Easily oxidized) | Moderate |
References
-
BenchChem. (2025).[1] An In-Depth Technical Guide to the Synthesis of Atorvastatin Ethyl Ester. Retrieved from
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text for pyrrole reactivity mechanisms).
-
Organic Chemistry Portal. (2025). Vilsmeier-Haack Reaction: Mechanism and Protocols. Retrieved from
-
PubChem. (2025).[1] Methyl pyrrole-2-carboxylate Compound Summary. National Library of Medicine.[1] Retrieved from
-
NIST. (2025). Methyl pyrrole-2-carboxylate Gas Phase Ion Energetics. NIST Chemistry WebBook.[1][5] Retrieved from [5]
-
ACS Medicinal Chemistry Letters. (2019). Atorvastatin (Lipitor) by MCR.[1] American Chemical Society.[1] Retrieved from
Sources
Introduction to the synthesis of pyrrole derivatives
Rational Design and Synthesis of Pyrrole Derivatives: A Technical Guide for Medicinal Chemists
Executive Summary
Pyrrole derivatives are foundational to modern drug discovery, offering an electron-rich scaffold that is highly amenable to structural tuning. This whitepaper elucidates the mechanistic principles, causal experimental design, and quantitative optimization of pyrrole synthesis, focusing on the classical Paal-Knorr and Hantzsch methodologies alongside modern catalytic advancements.
The Pyrrole Scaffold in Medicinal Chemistry
Heterocycles are deeply intertwined with biological processes, present in approximately 90% of commercially available 1[1]. Among these, the five-membered pyrrole ring stands out as a privileged scaffold. It natively forms the foundation of tetrapyrrolic systems like heme and chlorophyll, and serves as the structural core for blockbuster drugs such as the antihypercholesterolemic agent atorvastatin and the anti-inflammatory drug 2[2]. The chemical versatility of pyrrole allows for orthogonal functionalization at the C-2 and C-5 positions, enabling medicinal chemists to precisely tune lipophilicity, hydrogen-bonding patterns, and metabolic 3[3].
Mechanistic Foundations of Pyrrole Synthesis
The Paal-Knorr Synthesis
The classical Paal-Knorr synthesis, discovered independently by Paal and Knorr in 1884, remains the premier single-step operation for constructing substituted 4[4]. The reaction proceeds via the condensation of a 1,4-dicarbonyl compound with a primary amine.
Causality in Catalyst Selection: This reaction is typically catalyzed by a weak Brønsted acid. The causality here relies on a delicate pH balance: the acid must be sufficiently strong to protonate the carbonyl oxygen (enhancing its electrophilicity) but weak enough to avoid completely protonating the primary amine, which would abolish its nucleophilicity. The mechanism advances through an initial nucleophilic attack to form a hemiaminal intermediate, followed by cyclization and a thermodynamically driven double dehydration to yield the aromatic 4[4].
Logical progression of the Paal-Knorr pyrrole synthesis mechanism.
The Hantzsch Pyrrole Synthesis
When 1,4-dicarbonyls are unavailable, the Hantzsch synthesis offers an alternative by constructing the pyrrole core via a multicomponent reaction between a primary amine, a β-dicarbonyl compound, and an α-halo2[2]. Historically neglected due to narrow substrate scope, recent non-conventional variations—such as mechanochemical synthesis, microwave irradiation, and the use of green solvents—have rejuvenated this classical 2[2].
Experimental Methodology: A Self-Validating Protocol
To ensure reproducibility in drug development workflows, we detail a self-validating protocol for the classical Paal-Knorr synthesis of 5[5].
Step-by-Step Methodology:
-
Reactant Assembly: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-dimethyl-2,5-hexanedione in glacial acetic 5[5]. Causality: Glacial acetic acid serves a dual purpose as both the solvent and the weak acid catalyst required to activate the diketone without protonating the amine entirely.
-
Amine Addition: Add a molar excess of ammonium 5[5]. Causality: Ammonium acetate acts as a stable, easy-to-handle ammonia source. The excess concentration drives the equilibrium forward toward hemiaminal formation.
-
Thermal Activation: Equip the flask with a reflux condenser and heat to reflux for several 5[5]. Causality: The high activation energy of the double dehydration step requires sustained thermal input to achieve final aromatization.
-
In-Process Monitoring: Monitor reaction progress via Thin Layer Chromatography5[5]. Causality: This provides a self-validating checkpoint to prevent premature workup, ensuring maximum conversion of the starting diketone.
-
Aqueous Workup & Isolation: Cool the mixture, pour into ice water, and neutralize with a base (e.g., sodium hydroxide) until the pyrrole precipitates. Collect the solid by filtration, wash with cold water, and dry under5[5]. Causality: Neutralization removes the acetic acid. The highly hydrophobic tetramethylpyrrole is insoluble in the neutral aqueous phase, driving its precipitation and simplifying isolation.
Step-by-step experimental workflow for the Paal-Knorr synthesis of pyrroles.
Quantitative Analysis of Synthetic Approaches
Modern drug development demands high-throughput and sustainable methodologies. The table below summarizes the causality between reaction conditions and synthetic efficiency across different pyrrole synthesis methods.
| Synthesis Method | Catalyst / Conditions | Reaction Time | Typical Yield | Mechanistic Advantage |
| Classical Paal-Knorr | Glacial Acetic Acid, Reflux | 2 - 6 Hours | 60 - 80% | Highly reliable for standard 1,4-dicarbonyls; simple setup. |
| Microwave Paal-Knorr | Catalytic AcOH, Ethanol, MW | 10 - 30 Mins | 85 - 95% | Rapid thermal transfer overcomes dehydration energy barriers. |
| Nanocatalyst Paal-Knorr | GO@TiO2-Molybdate, 25°C | < 1 Hour | > 90% | Solvent-free, high surface area catalysis; easily separable. |
| Classical Hantzsch | None / Mild Base, Reflux | 4 - 8 Hours | 40 - 60% | Enables synthesis from β-dicarbonyls when 1,4-diketones are unavailable. |
The introduction of separable nanocatalysts, such as TiO2-coated graphene oxide-molybdate complexes, has revolutionized the Paal-Knorr reaction by enabling solvent-free conditions at room temperature, significantly improving the green chemistry metrics of pyrrole .
Conclusion
The synthesis of pyrrole derivatives remains a cornerstone of medicinal chemistry. By understanding the causal mechanisms behind classic reactions like the Paal-Knorr and Hantzsch syntheses, researchers can rationally design self-validating experimental protocols. The integration of modern techniques—such as microwave irradiation and heterogeneous nanocatalysis—further optimizes these pathways, ensuring scalable and sustainable access to this privileged pharmacophore.
References
-
A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets | Bentham Science | 1
-
A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics | RJPN | 3
-
The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction | Thieme Connect |2
-
Covalent modification of biological targets with natural products through Paal–Knorr pyrrole formation | PMC (NIH) |4
-
Technical Support Center: Synthesis of 2,3,4,5-tetramethyl-1H-pyrrole | Benchchem | 5
-
TiO2-coated graphene oxide-molybdate complex as a new separable nanocatalyst for the synthesis of pyrrole derivatives by Paal-Knorr reaction | Arabian Journal of Chemistry |
Sources
Introduction: The Significance of the N-Methylated Pyrrole Scaffold
An In-Depth Technical Guide to the N-Methylation of Pyrrole-2-Carboxylates
The N-methylated pyrrole ring is a privileged scaffold in medicinal chemistry and materials science. Its incorporation into larger molecules, particularly those containing a C2-carboxylate group, is a key strategy in drug development. These structures are integral to a wide array of pharmacologically active compounds, serving as building blocks for therapeutics targeting conditions from bacterial infections to neurological disorders.[1][2][3] The methylation of the pyrrole nitrogen atom is a critical synthetic step that profoundly influences the molecule's steric and electronic properties. This modification can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic profiles. This guide provides a comprehensive overview of the core principles and practical methodologies for the N-methylation of pyrrole-2-carboxylates, designed for professionals engaged in chemical research and pharmaceutical development.
Pillar 1: The Core Chemistry of N-Methylation
The N-methylation of a pyrrole-2-carboxylate is fundamentally a nucleophilic substitution reaction. The process hinges on two key events: the deprotonation of the pyrrole nitrogen to form a nucleophilic pyrrolide anion, followed by the anion's attack on an electrophilic methylating agent.
The Acidity of the Pyrrole N-H Proton
The proton on the pyrrole nitrogen is moderately acidic, with a pKa of approximately 17.5.[4] This acidity is sufficient for it to be removed by a suitably strong base, generating the resonance-stabilized pyrrolide anion. The presence of the electron-withdrawing carboxylate group at the C2 position further increases the acidity of the N-H proton, making deprotonation more favorable compared to unsubstituted pyrrole.
The SN2 Reaction Mechanism
Once formed, the pyrrolide anion acts as a potent nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate) in a classic SN2 (bimolecular nucleophilic substitution) fashion. The choice of base, solvent, and methylating agent is critical for maximizing the yield and selectivity of this step, while minimizing potential side reactions such as C-alkylation.[5] More ionic nitrogen-metal bonds, such as those formed with sodium or potassium, in solvating solvents, strongly favor N-alkylation.[4]
Pillar 2: Synthetic Methodologies & Practical Execution
A variety of methods exist for the N-methylation of pyrrole-2-carboxylates, ranging from traditional, robust protocols to modern, greener alternatives. The selection of a specific methodology is often a balance between substrate compatibility, scale, cost, and safety considerations.
Method A: The Classical Approach - Methyl Halides with a Strong Base
This is one of the most established and reliable methods. It involves the use of a strong base to ensure complete deprotonation of the pyrrole nitrogen, followed by the addition of a reactive methyl halide.
-
Bases: Sodium hydride (NaH) or potassium hydride (KH) are frequently used.[6] These are powerful, non-nucleophilic bases that irreversibly deprotonate the pyrrole, driving the reaction to completion.
-
Methylating Agents: Methyl iodide (MeI) is the most common reagent in this class due to the high reactivity of the C-I bond.[7]
-
Solvents: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively solvate the cation of the pyrrolide salt without interfering with the nucleophile.[6]
Causality Behind Experimental Choices: The use of a strong, non-reversible base like NaH ensures that the concentration of the nucleophilic pyrrolide anion is maximized before the electrophile is introduced. This minimizes the risk of the methylating agent reacting with any remaining neutral pyrrole. Anhydrous conditions are critical as hydride bases react violently with water, and the presence of water would quench the pyrrolide anion.
Method B: The Weaker Base Approach - Carbonates in Polar Solvents
For substrates that may be sensitive to very strong bases, a milder approach using an alkali carbonate is effective.
-
Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are the bases of choice. Cs₂CO₃ is softer and more soluble, often leading to better results.
-
Methylating Agents: Methyl iodide or the less volatile dimethyl sulfate (DMS) can be used.[1][6]
-
Solvents: Polar aprotic solvents that can facilitate the reaction at elevated temperatures, such as acetone or DMF, are commonly employed.[1]
Causality Behind Experimental Choices: This method establishes an equilibrium where the pyrrole is continuously deprotonated and then methylated. While slower, it avoids the handling of pyrophoric hydride bases. The higher temperature is necessary to achieve a sufficient reaction rate with the weaker base.
Method C: The "Green" Chemistry Approach - Dimethyl Carbonate (DMC)
Driven by the need for safer and more environmentally benign processes, dimethyl carbonate (DMC) has emerged as a viable alternative to toxic methyl halides and dimethyl sulfate.[1][8]
-
Base/Catalyst: The reaction can be catalyzed by a mild base like 1,4-diazabicyclo[2.2.2]octane (DABCO).[1]
-
Methylating Agent: DMC serves as both the reagent and often, in part, the solvent.
-
Solvent: The reaction is frequently run in DMF or even neat DMC.[1]
Causality Behind Experimental Choices: DMC is a non-toxic, biodegradable reagent. Its lower reactivity compared to MeI or DMS necessitates higher temperatures and often the use of a catalyst to activate it. The byproducts are methanol and carbon dioxide, which are significantly less harmful than iodide or sulfate salts. This method is particularly attractive for industrial-scale synthesis.[1]
Method D: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis provides an elegant solution for reactions involving a water-soluble base and an organic-soluble substrate. It enhances reaction rates and avoids the need for anhydrous solvents.[9]
-
Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to transport the hydroxide or carbonate anion from the aqueous phase to the organic phase.[5]
-
Base: An inexpensive inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is used in an aqueous solution.[9]
-
Solvent System: A biphasic system, typically consisting of water and a non-polar organic solvent like toluene or dichloromethane, is employed.[10]
Causality Behind Experimental Choices: The PTC catalyst forms an ion pair with the hydroxide anion, which is then soluble in the organic phase. This "organic-soluble" base can then deprotonate the pyrrole-2-carboxylate. The resulting pyrrolide anion remains in the organic phase to react with the methylating agent. This technique simplifies workup and allows the use of inexpensive bases.[9][11]
Data Presentation: Comparison of N-Methylation Methodologies
| Method | Pyrrole Substrate | Methylating Agent | Base | Solvent | Temp. (°C) | Typical Yield | Reference |
| Classical Strong Base | Methyl pyrrole-2-carboxylate | Methyl Iodide (MeI) | NaH | THF | 0 to RT | >90% | [4][6] |
| Weaker Base | Ethyl pyrrole-2-carboxylate | Methyl Iodide (MeI) | K₂CO₃ | Acetone | Reflux | ~85% | [1] |
| Green (DMC) | Methyl pyrrole-2-carboxylate | Dimethyl Carbonate (DMC) | DABCO (cat.) | DMF | 140-160 | 72-98% | [1] |
| Phase Transfer | Pyrrole-2-carboxaldehyde | Methyl Iodide (MeI) | NaOH (50% aq.) | Toluene | Reflux | ~46% | [10] |
Experimental Protocols
Protocol 1: N-Methylation using NaH and MeI
This protocol describes a standard, high-yield procedure for the N-methylation of methyl pyrrole-2-carboxylate.
Materials:
-
Methyl pyrrole-2-carboxylate (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Methyl iodide (MeI, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the sodium hydride dispersion.
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Dissolve the methyl pyrrole-2-carboxylate in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back down to 0 °C.
-
Add methyl iodide dropwise. A slight exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (silica gel) to obtain the pure N-methyl pyrrole-2-carboxylate.
Protocol 2: Green N-Methylation using DMC and DABCO
This protocol provides a less toxic alternative to classical methods.[1]
Materials:
-
Methyl pyrrole-2-carboxylate (1.0 eq)
-
Dimethyl carbonate (DMC, 10-20 eq)
-
1,4-diazabicyclo[2.2.2]octane (DABCO, 0.2 eq)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine methyl pyrrole-2-carboxylate, DMF, DMC, and DABCO.
-
Heat the reaction mixture to 150 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-methylated product.
Mandatory Visualization
General Workflow for Pyrrole N-Methylation
Caption: General workflow for the N-methylation of pyrrole-2-carboxylates.
Characterization and Validation
Successful N-methylation is confirmed by standard spectroscopic techniques:
-
¹H NMR: The most definitive evidence is the disappearance of the broad N-H proton signal (typically > 8 ppm) and the appearance of a new singlet corresponding to the N-CH₃ protons (typically 3.7-4.0 ppm).
-
¹³C NMR: A new resonance for the N-CH₃ carbon will appear in the spectrum (typically 30-35 ppm).[12]
-
IR Spectroscopy: The characteristic N-H stretching vibration (around 3300-3500 cm⁻¹) present in the starting material will be absent in the product spectrum.
-
Mass Spectrometry: The molecular ion peak will correspond to an increase of 14 mass units (CH₂) compared to the starting material.
By understanding the underlying mechanisms and carefully selecting the appropriate methodology, researchers can efficiently and reliably synthesize N-methylated pyrrole-2-carboxylates, paving the way for new discoveries in drug development and materials science.
References
-
ResearchGate. (2020, February 9). Please suggest best process for N-methyl pyrrole synthesis ? ResearchGate. [Link]
-
DeLullo, G. A., et al. (2009). Green N-Methylation of Electron Deficient Pyrroles with Dimethylcarbonate. Organic Process Research & Development, 13(6), 1199–1201. [Link]
-
Wikipedia. Pyrrole. Wikipedia. [Link]
-
ResearchGate. (2025, August 7). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. ResearchGate. [Link]
- Rosenberg, D. S., & Weil, E. (1960). U.S. Patent No. 2,951,081.
-
Yilmaz, I., et al. (2017). Transition-Metal Catalyst Free Oxidative Radical Arylation of N-Methylpyrrole. ACS Omega, 2(8), 5034–5042. [Link]
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Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(41), 12462–12473. [Link]
-
LookChem. Cas 96-54-8, N-Methyl pyrrole. LookChem. [Link]
-
ResearchGate. N-Methylation of pyrroles 1a–1c. ResearchGate. [Link]
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Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
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Pipzine Chemicals. N-Methylpyrrole: Properties, Uses, Safety, Supplier & SDS Information. Pipzine Chemicals. [Link]
-
Wang, N.-C., Teo, K.-E., & Anderson, H. J. (1977). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry, 55(22), 4112–4116. [Link]
-
Pérez, D. G., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 28(6), 2691. [Link]
-
Elsevier. Synthesis, characterization and semiconducting behavior of N,2,5-trisubstituted pyrroles. Materials Chemistry and Physics, 143(1), 226-232. [Link]
- Google Patents. (2020). CN108191732B - Synthesis method of N-methylpyrrole.
-
Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10447–10466. [Link]
-
Md H. A., et al. (2023). Spectroscopic and Computational pH Study of NiII and PdII Pyrrole-Imine Chelates with Human Serum Albumin. International Journal of Molecular Sciences, 24(22), 16457. [Link]
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ACS Publications. METALATION OF PYRROLE, 1-METHYLPYRROLE, AND 1-PHENYLPYRROLE WITH n-BUTYLLITHIUM. The Journal of Organic Chemistry. [Link]
-
Sable, Y. R., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega. [Link]
-
Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]
-
Pesciaioli, F., & De Vincentiis, F. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry, 13, 1786–1823. [Link]
-
ACS Green Chemistry Institute. (2026). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable. [Link]
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ResearchGate. (2025, August 15). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate. [Link]
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Knipe, P. C., et al. (2014). Phase-transfer-catalysed synthesis of pyrroloindolines and pyridoindolines by a hydrogen-bond-assisted isocyanide cyclization cascade. Chemistry, 20(11), 3005–3009. [Link]
-
ACS Publications. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega. [Link]
-
Class, K. E., & Thomson, R. J. (2010). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic Letters, 12(18), 4046–4049. [Link]
-
Csuk, R. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2636. [Link]
-
Li, X., et al. (2014). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives through a Facile. Journal of the Chinese Chemical Society, 61(4), 437-444. [Link]
-
Yoo, M.-S., et al. (2005). An efficient and practical N-methylation of amino acid derivatives. The Journal of Organic Chemistry, 70(9), 3634–3636. [Link]
-
Majumdar, K. C. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chemistry International Journal, 14(2). [Link]
- Google Patents. (1996). WO1996008537A1 - Process for producing n-methylated organic pigments.
-
da Silva, F. de A., et al. (2014). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Sustainable Chemistry & Engineering, 2(10), 2369–2376. [Link]
-
Gaeta, M., et al. (2025). The Formylation of N,N-Dimethylcorroles. The Journal of Organic Chemistry. [Link]
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The Pyrrole-2-Carboxylate Methyl Ester: Electronic Architecture and Synthetic Utility
Topic: Key Features of the Methyl Ester Functionality on a Pyrrole Ring Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The methyl ester functionality attached to a pyrrole ring—specifically at the C2 (
Electronic & Structural Implications
The "Vinylogous Carbamate" Phenomenon
Unlike a standard aliphatic ester, a methyl ester attached to the C2 position of a pyrrole ring is electronically coupled to the nitrogen lone pair. This conjugation creates a system analogous to a vinylogous carbamate (or urethane).
-
Resonance Stabilization: The nitrogen lone pair donates electron density into the ring, which can delocalize further into the ester carbonyl. This resonance contribution (Structure C in the diagram below) significantly reduces the electrophilicity of the ester carbonyl carbon.
-
Implication: This makes pyrrole-2-carboxylates notoriously difficult to reduce with standard nucleophilic hydrides (e.g., DIBAL-H) compared to their benzene analogs, often requiring stronger reducing agents or conversion to thioesters for reduction.
-
Acidity Modulation: The electron-withdrawing nature of the ester (via induction and resonance) increases the acidity of the pyrrolic N-H (pKa
16.5 vs. 23.0 for unsubstituted pyrrole), facilitating N-alkylation under milder basic conditions.
Visualization: Electronic Resonance Pathways
The following diagram illustrates the resonance delocalization that stabilizes the C2-ester and deactivates the carbonyl toward nucleophilic attack.
Synthetic Access: The Knorr Pyrrole Synthesis
The most robust method for constructing pyrrole methyl esters is the Knorr Pyrrole Synthesis . This reaction condenses an
Critical Mechanism Insight
The reaction is driven by the formation of an enamine intermediate followed by intramolecular cyclization. The choice of Zinc/Acetic Acid is critical: Zinc reduces the oxime precursor to the amine in situ, preventing the unstable
Experimental Protocol: Modified Knorr Synthesis
Objective: Synthesis of Methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.
Reagents:
-
Methyl acetoacetate (1.0 eq)
-
Sodium nitrite (1.1 eq)
-
Zinc dust (3.0 eq)
-
Glacial Acetic Acid (Solvent/Reagent)
Workflow:
-
Nitrosation: Dissolve methyl acetoacetate (10 mmol) in acetic acid (15 mL). Cool to 0°C. Add sodium nitrite (11 mmol) in water (5 mL) dropwise. Control: Maintain temp < 5°C to avoid decomposition. Stir 3h.
-
Condensation: Add a second equivalent of methyl acetoacetate (10 mmol) to the reaction vessel.
-
Reduction/Cyclization: Add Zinc dust (30 mmol) in small portions. Caution: Exothermic.[1][2] Maintain temp < 60°C. The solution will turn from orange to yellow/colorless.
-
Workup: Pour mixture into ice water (100 mL). The pyrrole ester precipitates as a solid.
-
Purification: Filter, wash with water, and recrystallize from Ethanol/Water.
Reactivity Profile & Regioselectivity[3]
Directing Effects in Electrophilic Aromatic Substitution (EAS)
The pyrrole ring is electron-rich (
-
Conflict: The pyrrole nitrogen directs to C2/C5 (
).[3] The Ester at C2 directs "meta" (to C4). -
Outcome: In pyrrole-2-carboxylates, the deactivating effect of the ester makes C4 and C5 the primary sites for substitution.
-
Nitration/Halogenation: Predominantly occurs at C4 (the "meta" position relative to the ester), avoiding the sterically hindered and electronically deactivated C3 position.
-
Table 1: Comparative Reactivity of Pyrrole Species
| Substrate | Electronic State | Primary EAS Site | Oxidation Potential |
| Pyrrole | Highly Electron Rich | C2 > C3 | Low (Easily Oxidized) |
| Pyrrole-2-Methyl Ester | Moderately Deactivated | C4 > C5 | Moderate (Stable to air) |
| N-Methyl Pyrrole | Electron Rich | C2 > C3 | Low |
Protocol: Controlled Saponification (Deprotection)
Hydrolysis of pyrrole methyl esters requires care. Acidic hydrolysis can lead to decarboxylation (loss of CO2) because the resulting pyrrole-2-carboxylic acid is unstable (an aza-salicylic acid analog). Lithium Hydroxide (LiOH) is preferred for its mildness and solubility in THF/Water mixtures.
-
Dissolution: Dissolve Pyrrole-Methyl Ester (1.0 mmol) in THF:MeOH:H2O (3:1:1, 5 mL).
-
Base Addition: Add LiOH·H2O (2.5 mmol).
-
Reaction: Stir at 40°C for 4-12 hours. Monitor by TLC (Ester spot Rf ~ 0.6 -> Acid spot baseline).
-
Workup: Acidify carefully with 1M HCl to pH 4. Do not go to pH 1 to avoid decarboxylation. Extract with EtOAc.
Medicinal Chemistry Utility
The Ester as a Prodrug Scaffold
In drug discovery, the pyrrole methyl ester often serves as a prodrug .
-
Lipophilicity (LogP): The methyl ester masks the polar carboxylic acid, significantly increasing membrane permeability (LogP shift ~ +1.5 to +2.0 units).
-
Metabolic Activation: Intracellular esterases (e.g., carboxylesterase 1/2) hydrolyze the methyl ester to the active carboxylate. This is crucial for delivering polar pharmacophores into cells.
Hydrogen Bonding Capability
-
Acceptor: The carbonyl oxygen of the ester is a weak H-bond acceptor.
-
Donor: The pyrrole N-H is a strong H-bond donor.
-
Binding Mode: In kinase inhibitors (e.g., Sunitinib analogs), the pyrrole N-H often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket. The C2-ester can position the carbonyl to interact with solvent-front residues or adjacent water networks.
References
-
Knorr Pyrrole Synthesis Mechanism
-
Electronic Effects & Regioselectivity
- Anderson, H. J., & Lee, S. F. (1965). "Pyrrole chemistry. II. The acetylation of pyrrole-2-carboxylic acid derivatives". Canadian Journal of Chemistry, 43(2), 409–414.
-
Medicinal Chemistry (Prodrugs & Bioactivity)
-
Synthesis of 2-Formyl Pyrroles from Esters (Reduction issues)
-
Kim, M. J., et al. (2019).[7] "Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles". RSC Advances, 9, 32905-32912.
-
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- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 7. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
The Pyrrole Pharmacophore: A Technical Guide to the Biological Potential of Simple Pyrrole Derivatives
Executive Summary
This technical guide evaluates the medicinal chemistry and biological utility of simple pyrrole derivatives.[1] Unlike complex fused systems (e.g., indoles, porphyrins), "simple" monopyrroles offer a versatile, low-molecular-weight scaffold capable of diverse functionalization. This document analyzes the structure-activity relationships (SAR), therapeutic mechanisms, and validated experimental protocols for synthesizing and testing these compounds. It is designed for researchers seeking to leverage the pyrrole ring as a bioisostere or core pharmacophore in early-stage drug discovery.
The Pyrrole Core: Electronic & Physicochemical Properties
The pyrrole ring is a five-membered, electron-rich heterocycle (
-
Amphoteric Character: Pyrrole is weakly acidic (
) due to the participation of the nitrogen lone pair in the aromatic sextet. It acts as a hydrogen bond donor (NH) in its unsubstituted form and can engage in stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in protein binding pockets. -
Electrophilic Substitution: The ring is highly activated toward electrophilic aromatic substitution, preferentially at the C2 and C5 positions (
-positions), allowing for facile regioselective functionalization. -
Dipole Alignment: The dipole moment is directed from the nitrogen toward the ring carbons, distinct from furan or thiophene, influencing its orientation in polar binding sites.
Medicinal Chemistry & Structure-Activity Relationships (SAR)
Optimizing simple pyrroles requires a precise understanding of how substitution patterns modulate biological activity. The following SAR map visualizes the critical zones for functionalization.
Diagram 1: Pyrrole SAR Logic Map
Caption: Strategic functionalization zones of the pyrrole scaffold. N1 governs pharmacokinetics, while C2/C5 and C3/C4 dictate target binding affinity.
Therapeutic Applications & Mechanisms
Simple pyrroles exhibit "privileged" status, showing activity across multiple therapeutic verticals.
Antimicrobial Activity
Mechanism: Halogenated pyrroles (e.g., derivatives of the natural product pyrrolnitrin) disrupt the bacterial respiratory electron transport chain.[3] Recent synthetic derivatives have shown efficacy against MRSA by targeting bacterial DNA gyrase (Topoisomerase II) and inhibiting the MmpL3 transporter in Mycobacterium tuberculosis [1, 2].
-
Key Substituents: Electron-withdrawing groups (Cl, Br, CN) at C3/C4 enhance metabolic stability and potency.
Anticancer Activity
Mechanism: Monopyrroles act as microtubule destabilizing agents or kinase inhibitors. By mimicking the ATP adenine ring, they lodge into the ATP-binding cleft of receptor tyrosine kinases (e.g., VEGFR-2), preventing phosphorylation and downstream signaling [3].
-
Key Substituents: C2-aryl substitution provides the necessary steric bulk to occupy the hydrophobic back-pocket of the kinase domain.
Quantitative Activity Summary
The following table summarizes potency data for representative simple pyrroles compared to standard care drugs.
| Compound Class | Target Organism/Cell Line | IC50 / MIC (µg/mL) | Standard Control | Reference |
| N-Aryl Pyrrole | S. aureus (MRSA) | 2.0 - 4.0 | Ciprofloxacin (1.5) | [4] |
| C3-Cyano Pyrrole | M. tuberculosis | 0.8 - 1.2 | Isoniazid (0.2) | [2] |
| Pyrrole-2-carboxamide | MCF-7 (Breast Cancer) | 5.4 µM | Doxorubicin (1.2 µM) | [5] |
| Halogenated Pyrrole | C. albicans (Fungal) | 8.0 | Fluconazole (4.0) | [1] |
Detailed Experimental Protocols
Synthesis: The Paal-Knorr Protocol (Optimized)
The Paal-Knorr synthesis remains the most robust method for generating substituted pyrroles from 1,4-diketones and primary amines. The following protocol is a self-validating system using TLC monitoring.
Reagents:
-
2,5-Hexanedione (1.0 equiv)
-
Primary Amine (e.g., Aniline, 1.0 equiv)
-
Catalyst: Iodine (
, 5 mol%) or Acetic Acid (glacial) -
Solvent: Ethanol or Methanol
Step-by-Step Workflow:
-
Preparation: Dissolve 2,5-hexanedione (10 mmol) and the primary amine (10 mmol) in Ethanol (20 mL) in a round-bottom flask.
-
Catalysis: Add 5 mol% molecular iodine (
) to the mixture. Note: Iodine acts as a mild Lewis acid, facilitating the dehydration steps. -
Reaction: Stir the mixture at room temperature for 10 minutes, then reflux at 80°C.
-
Validation (TLC): Monitor progress using TLC (Hexane:EtOAc 8:2). The disappearance of the amine spot and the appearance of a new fluorescent spot indicates product formation.
-
Work-up: Upon completion (typically 1-3 hours), cool the mixture. Pour into crushed ice/water (50 mL).
-
Isolation: Filter the precipitate. If oily, extract with Ethyl Acetate (
mL), dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Diagram 2: Paal-Knorr Reaction Mechanism Flow
Caption: Mechanistic pathway of the Paal-Knorr synthesis, highlighting the critical dehydration step driving aromatization.
Biological Assay: MIC Determination (Broth Microdilution)
To validate antimicrobial potential, the Minimum Inhibitory Concentration (MIC) assay is the industry standard.
Protocol:
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to
McFarland standard ( CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Compound Prep: Dissolve the pyrrole derivative in DMSO to a stock concentration of 10 mg/mL.
-
Plate Setup: Use a 96-well sterile microplate. Add 100 µL MHB to wells 1-12.
-
Serial Dilution: Add 100 µL of compound stock to column 1. Mix and transfer 100 µL to column 2, repeating down to column 10. Discard the final 100 µL. (Range: 512 to 1 µg/mL).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to all wells. Final volume: 200 µL.
-
Controls:
-
Positive Control: Ciprofloxacin.
-
Negative Control: DMSO solvent only (check for toxicity).
-
Sterility Control: Broth only.
-
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (turns pink in presence of live bacteria) for higher sensitivity.
Mechanistic Insight: Pyrrole-Kinase Interaction
Understanding how pyrroles interact at the molecular level is crucial for rational drug design. The following diagram illustrates the binding mode of a pyrrole-based inhibitor within the ATP-binding pocket of a generic tyrosine kinase.
Diagram 3: Pyrrole-Kinase Binding Interaction
Caption: Schematic of pyrrole ligand interactions within a kinase active site, emphasizing H-bonding at the hinge region.
References
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 2024.[4] Link
-
A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Research Journal of Pharmacy and Technology, 2025. Link
-
Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments. European Journal of Medicinal Chemistry, 2024.[5] Link
-
Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 2020. Link
-
In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives. Current Enzyme Inhibition, 2024. Link
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. rjpn.org [rjpn.org]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Methyl-1h-pyrrole-2-carboxylate from 1-methyl-1H-pyrrole
Application Note & Protocol: Regioselective Synthesis of Methyl 1-Methyl-1H-pyrrole-2-carboxylate
Executive Summary & Strategic Rationale
Pyrrole-2-carboxylates are critical pharmacophores and synthetic building blocks in medicinal chemistry, heavily utilized in the design of DNA minor groove binders (e.g., netropsin and distamycin analogs), kinase inhibitors, and antiamoebic agents[1]. Direct carboxylation or esterification of the pyrrole ring is notoriously challenging due to the heterocycle's sensitivity to strong acids (which induce polymerization) and the poor regioselectivity often observed in direct functionalization.
To bypass the need for cryogenic organolithium chemistry, this guide details a highly scalable, two-step trichloroacetylation-methanolysis protocol.
-
Electrophilic Aromatic Substitution: 1-Methyl-1H-pyrrole is reacted with trichloroacetyl chloride. The high reactivity of the pyrrole ring allows this Friedel-Crafts-type acylation to proceed rapidly without a Lewis acid catalyst, strictly at the C2 position[2].
-
Haloform-Type Cleavage: The trichloromethyl group acts as an exceptional electron-withdrawing leaving group. Nucleophilic attack by sodium methoxide results in the expulsion of a trichloromethyl anion (yielding chloroform) and the formation of the target methyl ester[1].
Workflow for the two-step synthesis of methyl 1-methyl-1H-pyrrole-2-carboxylate.
Mechanistic Causality
Understanding the underlying physical chemistry ensures successful scaling and troubleshooting:
-
Avoidance of Lewis Acids: Trichloroacetyl chloride is sufficiently electrophilic to attack the electron-rich
-system of 1-methylpyrrole. Omitting Lewis acids (like AlCl₃) prevents the rapid degradation and tarring of the pyrrole starting material[3]. -
Steric and Electronic Control: The bulky trichloroacetyl group sterically shields the adjacent C3 position and heavily deactivates the pyrrole ring toward further electrophilic attack, guaranteeing mono-substitution[4].
-
Tetrahedral Collapse: During step 2, the methoxide nucleophile attacks the highly polarized carbonyl carbon. The stability of the resulting
leaving group (due to inductive stabilization by three halogens) drives the irreversible collapse of the tetrahedral intermediate[1].
Mechanistic pathway of the haloform-type cleavage via a tetrahedral intermediate.
Reagents and Quantitative Data
Table 1: Reaction Stoichiometry (100 mmol Scale)
| Reagent | MW ( g/mol ) | Eq. | Amount | Role / Hazard |
| 1-Methyl-1H-pyrrole | 81.12 | 1.0 | 8.11 g (8.9 mL) | Starting Material / Flammable |
| Trichloroacetyl chloride | 181.83 | 1.05 | 19.1 g (11.7 mL) | Electrophile / Corrosive, Toxic |
| Diethyl Ether (Anhydrous) | 74.12 | - | 150 mL | Solvent / Highly Flammable |
| Potassium Carbonate (aq) | 138.21 | 2.0 | 27.6 g in 100 mL | Quenching Agent |
| Sodium Methoxide (25% in MeOH) | 54.02 | 1.2 | 25.9 g (~27.4 mL) | Nucleophile / Corrosive |
| Methanol (Anhydrous) | 32.04 | - | 100 mL | Solvent / Toxic |
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Methyl-2-trichloroacetylpyrrole
Note: Perform this step in a well-ventilated fume hood due to the generation of HCl gas.
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Preparation: Charge the flask with trichloroacetyl chloride (11.7 mL, 105 mmol) and anhydrous diethyl ether (100 mL). Cool the solution to 0 °C using an ice-water bath.
-
Addition: Dissolve 1-methyl-1H-pyrrole (8.9 mL, 100 mmol) in anhydrous diethyl ether (50 mL). Transfer this to the dropping funnel and add it dropwise to the reaction mixture over 45–60 minutes.
-
Causality: Dropwise addition controls the exothermic reaction and prevents localized heating, which can lead to di-acylation or decomposition[2].
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Self-Validation: The reaction mixture will transition from colorless to a deep yellow/orange hue. TLC (Hexanes:EtOAc 9:1) will show the complete consumption of 1-methylpyrrole (
) and the appearance of a UV-active product spot ( ).
-
-
Quench & Workup: Cool the flask back to 0 °C. Slowly add a solution of
(27.6 g in 100 mL ) via the dropping funnel to neutralize the generated HCl[5]. Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer with diethyl ether ( mL). -
Isolation: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure to yield 1-methyl-2-trichloroacetylpyrrole as a yellow crystalline solid or dense oil (Typical yield: 90–95%). Use directly in Step 2.
Step 2: Synthesis of Methyl 1-Methyl-1H-pyrrole-2-carboxylate
-
Setup: In a 250 mL round-bottom flask, dissolve the crude 1-methyl-2-trichloroacetylpyrrole (~21.5 g, 95 mmol) in anhydrous methanol (100 mL).
-
Cleavage: While stirring at room temperature, add sodium methoxide solution (25 wt% in methanol, 27.4 mL, 120 mmol) in one portion.
-
Reaction: Stir the mixture at room temperature for 1–2 hours.
-
Self-Validation: The reaction is complete when TLC (Hexanes:EtOAc 8:2) confirms the disappearance of the trichloroacetyl intermediate. A distinct, sweet chloroform odor will be noticeable in the headspace[1].
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol and the chloroform byproduct.
-
Extraction: Partition the resulting residue between distilled water (100 mL) and dichloromethane (DCM) or ethyl acetate (100 mL). Separate the organic layer and extract the aqueous phase with DCM (
mL). -
Purification: Wash the combined organics with brine, dry over
, filter, and concentrate in vacuo. The crude product can be purified via vacuum distillation or silica gel flash chromatography (Hexanes:EtOAc 9:1) to afford methyl 1-methyl-1H-pyrrole-2-carboxylate as a pale yellow oil or low-melting solid (Typical yield: 85–90%).
Analytical Characterization
Validating the structural integrity of the final product is critical. Compare your synthesized batch against the standardized spectroscopic data below[6],[7].
Table 2: Expected
| Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment |
| 6.83 | dd | 2.6, 1.8 | 1H | Pyrrole C5-H |
| 6.65 | dd | 4.0, 1.8 | 1H | Pyrrole C3-H |
| 6.10 | dd | 4.0, 2.6 | 1H | Pyrrole C4-H |
| 3.91 | s | - | 3H | Ester -OCH |
| 3.85 | s | - | 3H |
Troubleshooting & Optimization
Table 3: Common Experimental Deviations and Solutions
| Observation | Root Cause | Corrective Action / Optimization |
| Black/Tar-like residue in Step 1 | Thermal runaway or trace acid catalyzing pyrrole polymerization. | Ensure strict temperature control (0 °C) during addition. Use freshly distilled 1-methylpyrrole. |
| Incomplete conversion in Step 2 | Insufficient methoxide or presence of water quenching the nucleophile. | Ensure anhydrous methanol is used. Add an additional 0.2 eq of NaOMe and gently warm to 40 °C. |
| C3-acylated byproduct detected | Excessively high reaction temperature during Step 1. | Maintain reaction temperature below 25 °C. The bulky -CCl |
References
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester.[2] URL:[Link]
-
National Center for Biotechnology Information (PMC). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.[4] URL:[Link]
-
Canadian Journal of Chemistry. Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole.[3] URL:[Link]
-
Ovid / Anti-Cancer Drug Design. Design and synthesis of new DNA photocleavers, 4'-bromoacetophenone-pyrrolecarboxamide hybrid compounds.[5] URL: [Link]
-
National Center for Biotechnology Information (PMC). Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents.[1] URL:[Link]
-
Auburn University Electronic Theses and Dissertations. Molecular modeling, design, and synthesis of some potential selective DNA minor groove alkylators.[7] URL:[Link]
Sources
- 1. Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. methyl 1-amino-1H-pyrrole-2-carboxylate | 122181-85-5 | Benchchem [benchchem.com]
- 7. holocron.lib.auburn.edu [holocron.lib.auburn.edu]
Advanced Application Note: 1-Methyl-1H-pyrrole-2-carboxylate as a Divergent Scaffold in Medicinal Chemistry
Topic: Using 1-Methyl-1H-pyrrole-2-carboxylate in Pharmaceutical Intermediate Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Methyl-1H-pyrrole-2-carboxylate (CAS: 1193-62-0) is a versatile heterocyclic building block extensively utilized in the synthesis of bioactive pharmaceutical ingredients, particularly for anti-tubercular (MmpL3 inhibitors), antipsychotic, and anti-inflammatory agents. Its structural utility lies in its bifunctional reactivity : the electron-rich pyrrole ring allows for regioselective electrophilic aromatic substitution (EAS), while the C2-ester moiety serves as a gateway to amides, acids, and heterocycle-fused systems.
This guide provides high-fidelity protocols for the two most critical transformations of this scaffold: Regioselective C4-Formylation (via Vilsmeier-Haack) and C2-Amidation (via Hydrolysis/Coupling).
Chemical Profile & Reactivity Analysis
Electronic Architecture
The pyrrole ring is inherently electron-rich (
-
N1-Methyl Group: Blocks the nitrogen lone pair from participating in N-deprotonation/alkylation, simplifying regioselectivity to carbon positions only.
-
C2-Ester Group (EWG): Exerts an electron-withdrawing effect. While pyrrole typically favors
-substitution (C2/C5), the C2-ester deactivates the ring relative to pyrrole and directs incoming electrophiles primarily to the C4 position (meta-like direction), though C5 substitution is possible under specific conditions.
Critical Safety Data
-
Hazards: Irritant (Skin/Eye/Respiratory).
-
Handling: Moisture-sensitive ester; store under inert atmosphere if possible.
-
Compatibility: Avoid strong oxidizing agents and strong bases unless hydrolysis is intended.
Core Application 1: Regioselective C4-Functionalization
Target: Synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. Mechanism: Vilsmeier-Haack Formylation.[1]
This transformation is pivotal for creating 2,4-disubstituted pyrrole libraries. The reaction utilizes the Vilsmeier reagent (chloroiminium ion) generated in situ.
Reaction Workflow Diagram
Figure 1: Workflow for the regioselective Vilsmeier-Haack formylation targeting the C4 position.
Detailed Protocol: C4-Formylation
Reagents:
-
Substrate: 1-Methyl-1H-pyrrole-2-carboxylate (1.0 equiv)
-
Phosphorus Oxychloride (
): (1.2 equiv) -
N,N-Dimethylformamide (DMF): (5.0 equiv, acts as solvent/reagent)
-
Dichloromethane (DCM): (Solvent for extraction)
-
Sodium Acetate (aq): (For buffering/hydrolysis)
Step-by-Step Methodology:
-
Reagent Formation: In a flame-dried round-bottom flask under
, cool anhydrous DMF to . Add dropwise over 20 minutes.-
Checkpoint: The solution should turn pale yellow/orange, indicating Vilsmeier reagent formation. Stir for 30 mins at
.
-
-
Substrate Addition: Dissolve 1-Methyl-1H-pyrrole-2-carboxylate in a minimal amount of DMF. Add this solution dropwise to the Vilsmeier reagent at
. -
Reaction: Warm the mixture to room temperature and then heat to 60-70°C for 3-4 hours.
-
Causality: Heating is required to overcome the deactivating effect of the C2-ester.
-
-
Quenching (Critical): Cool the mixture to
. Pour slowly into a saturated aqueous Sodium Acetate solution (buffered pH ~5-6).-
Why Acetate? Strong basic quenching (NaOH) can hydrolyze the C2-ester. Acetate gently hydrolyzes the iminium salt to the aldehyde.
-
-
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (Silica, 10-20% EtOAc in Hexane).
Self-Validating Quality Control:
-
TLC:
of product will be significantly lower than starting material due to the polar aldehyde. -
1H NMR: Look for the distinct aldehyde proton singlet at
ppm . -
Regiochemistry Check: The C4-substitution pattern typically shows two aromatic signals as doublets (
Hz) due to meta-coupling between H3 and H5.
Core Application 2: Transformation of the Ester Moiety
Target: Synthesis of N-Substituted-1-methyl-1H-pyrrole-2-carboxamides. Context: This scaffold is central to MmpL3 inhibitors (Anti-TB) where the amide bond links the pyrrole to bulky lipophilic groups (e.g., adamantane).
Reaction Workflow Diagram
Figure 2: Two-stage conversion of the ester to a bioactive amide scaffold.
Detailed Protocol: Hydrolysis & Amidation
Part A: Saponification
-
Dissolve ester in THF:
(3:1). -
Add LiOH·
(2.0 equiv). Stir at RT for 4-6 hours. -
Acidify with 1M HCl to pH 2. The acid often precipitates as a white solid. Filter and dry.
-
Validation: Disappearance of methyl ester singlet (
ppm) in NMR.
-
Part B: Amide Coupling (HATU Method) Use this for complex/sensitive amines.
-
Dissolve the carboxylic acid (from Part A) in dry DMF.
-
Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 10 mins to activate.
-
Add the amine (
, 1.0 equiv). Stir at RT for 12 hours. -
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then
, then Brine.
Quantitative Data Summary
| Parameter | Specification / Value | Notes |
| Molecular Weight | 139.15 g/mol | |
| Boiling Point | 95-100°C @ 15 mmHg | Vacuum distillation recommended |
| C4-Formylation Yield | 75 - 85% | Optimized Vilsmeier conditions |
| Hydrolysis Yield | >95% | Quantitative conversion typical |
| Regioselectivity | >10:1 (C4:C5) | In Vilsmeier-Haack (steric/electronic control) |
References
-
MedChemExpress. "Methyl 1H-pyrrole-2-carboxylate | Drug Intermediate." MedChemExpress Product Data. Link
-
Warashina, T., et al. (2018). "Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether." Organic Process Research & Development, 22(11). Link
-
Li, W., et al. (2020). "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry. Link
-
Chemistry Steps. "Vilsmeier-Haack Reaction Mechanism and Applications." Link
-
PubChem. "Methyl 1-methylpyrrole-2-carboxylate Compound Summary." Link
Sources
Protocols for amide coupling reactions with 1-Methyl-1h-pyrrole-2-carboxylate
Application Note: Optimized Amide Coupling Protocols for 1-Methyl-1H-pyrrole-2-carboxylic Acid
Introduction & Mechanistic Context
1-Methyl-1H-pyrrole-2-carboxylic acid is a highly versatile building block in medicinal chemistry and chemical biology. It is most prominently featured in the synthesis of DNA minor groove binders (MGBs) such as distamycin and netropsin analogs, which utilize repeating pyrrole-carboxamide units to recognize AT-rich DNA sequences[1]. Beyond MGBs, this heteroaromatic acid is increasingly utilized in the design of kinase inhibitors, allosteric modulators, and novel C–H functionalization substrates[2][3].
Causality in Reactivity: Coupling 1-methyl-1H-pyrrole-2-carboxylic acid presents unique mechanistic nuances compared to standard aliphatic amino acids:
-
Electronic Stabilization: The electron-rich nature of the pyrrole ring allows the nitrogen lone pair to delocalize into the carbonyl group. This resonance stabilization slightly reduces the electrophilicity of the activated ester intermediate, making the coupling to weak nucleophiles (like anilines or other pyrrole-amines) sluggish if standard reagents are used.
-
Steric Hindrance: The
-methyl group introduces localized steric bulk adjacent to the carbonyl carbon, necessitating highly efficient activating agents to drive the formation of the tetrahedral intermediate. -
Decarboxylation Risk: Aromatic carboxylic acids, particularly electron-rich heteroaromatics like pyrrole-2-carboxylic acids, can be prone to decarboxylation under harsh thermal or strongly acidic conditions[1]. Therefore, mild, room-temperature activation strategies are mandatory.
Reagent Selection and Quantitative Metrics
To overcome the inherent electronic and steric challenges of the pyrrole core, the selection of the coupling reagent must be tailored to the nucleophilicity of the amine partner.
Table 1: Comparison of Coupling Reagents for 1-Methyl-1H-pyrrole-2-carboxylic acid
| Coupling System | Ideal Amine Partner | Typical Yield | Reaction Time | Mechanistic Advantage |
| HATU / DIPEA | Aromatic amines, anilines, pyrrole-amines | 75% – 95% | 2 – 12 h | Forms a highly reactive HOAt ester; superior for sterically hindered and electron-deficient amines[3]. |
| EDC·HCl / HOBt | Primary aliphatic amines, unhindered secondary amines | 70% – 90% | 12 – 18 h | Cost-effective; water-soluble byproducts allow for simple aqueous workup[4]. |
| PyBOP / DIPEA | Solid-Phase Peptide Synthesis (SPPS) | >95% (per step) | 1 – 2 h | Excellent solubility in DMF/NMP; avoids guanidinium capping side-reactions common with excessive HATU. |
Workflow Logic for Protocol Selection
To ensure a self-validating experimental design, researchers should follow the decision matrix below to select the optimal coupling conditions based on the reaction phase and the nature of the amine.
Decision matrix for 1-methyl-1H-pyrrole-2-carboxylic acid amide coupling protocols.
Detailed Experimental Methodologies
Protocol A: High-Efficiency Solution-Phase Coupling (HATU/DIPEA)
Designed for electron-deficient or sterically hindered amines (e.g., anilines, adjacent pyrrole units)[3].
Reagents:
-
1-Methyl-1H-pyrrole-2-carboxylic acid (1.0 equiv.)
-
Amine partner (1.1 equiv.)
-
HATU (1.2 equiv.)
- -Diisopropylethylamine (DIPEA) (3.0 equiv.)
-
Anhydrous DMF or DCM (0.1–0.2 M)
Step-by-Step Procedure:
-
Pre-activation: Dissolve 1-methyl-1H-pyrrole-2-carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N
or Argon). -
Base Addition: Add DIPEA dropwise to the stirring solution at room temperature. The solution will typically turn pale yellow. Allow the mixture to stir for 5–10 minutes. Causality: This pre-activation step ensures the complete conversion of the acid to the highly reactive HOAt ester, preventing the amine from reacting with unactivated acid or forming unreactive salts.
-
Amine Addition: Add the amine partner (either neat or dissolved in a minimal amount of DMF).
-
Reaction: Stir the reaction mixture at room temperature for 2 to 12 hours. Monitor the consumption of the acid via LC-MS or TLC.
-
Workup: Quench the reaction by pouring it into a saturated aqueous solution of NH
Cl. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers sequentially with 1 M HCl (to remove excess DIPEA and unreacted basic amines), saturated NaHCO , and brine. -
Isolation: Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. Purify via silica gel flash chromatography if necessary.
Protocol B: Cost-Effective Solution-Phase Coupling (EDC/HOBt)
Ideal for standard aliphatic amines where extreme reactivity is not required, allowing for a cleaner aqueous workup[4].
Reagents:
-
1-Methyl-1H-pyrrole-2-carboxylic acid (1.0 equiv.)
-
Aliphatic Amine (1.1 equiv.)
-
EDC·HCl (1.2 equiv.)
-
HOBt (1.2 equiv.)
-
DIPEA (2.5 equiv.)
-
Anhydrous DCM (0.1 M)
Step-by-Step Procedure:
-
Initialization: Suspend 1-methyl-1H-pyrrole-2-carboxylic acid, the amine, and HOBt in anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C using an ice bath. Causality: Cooling minimizes the risk of
-acylurea formation (a common inactive byproduct of carbodiimide couplings) and controls the exothermic activation step. -
Activation: Add DIPEA followed by EDC·HCl in one portion.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–18 hours under nitrogen.
-
Workup: Dilute the reaction with additional DCM. Wash the organic phase sequentially with 10% citric acid (or 1 M HCl), saturated aqueous NaHCO
, and brine. -
Isolation: Dry over Na
SO , concentrate under reduced pressure, and purify if trace HOBt remains.
Protocol C: Solid-Phase Synthesis of Polyamides
Adapted for the synthesis of Dervan-type polyamides on solid support[1][5].
Reagents:
-
Resin-bound amine (e.g., PAM or Wang resin)
-
1-Methyl-1H-pyrrole-2-carboxylic acid (4.0 equiv. relative to resin loading)
-
HATU or PyBOP (3.9 equiv.)
-
DIPEA (8.0 equiv.)
-
Anhydrous NMP or DMF
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin-bound amine in NMP for 30 minutes. Drain the solvent.
-
Activation Cocktail: In a separate vial, dissolve 1-methyl-1H-pyrrole-2-carboxylic acid and the coupling reagent (HATU or PyBOP) in NMP. Add DIPEA and vortex for 3 minutes to generate the active ester.
-
Coupling: Add the activation cocktail to the resin. Shake the reaction vessel at room temperature for 2 hours. Causality: The high local concentration of the active ester (4-fold excess) drives the solid-phase reaction to >99% completion, which is critical to avoid deletion sequences in polyamide chains.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with NMP (3x), DCM (3x), and MeOH (3x) to remove all unreacted reagents.
-
Cleavage: Cleave the polyamide from the resin using standard aminolysis (e.g., 3-(dimethylamino)propylamine) or TFA, depending on the linker chemistry used.
Troubleshooting and Self-Validation
-
Incomplete Conversion: If LC-MS indicates unreacted 1-methyl-1H-pyrrole-2-carboxylic acid, the issue is likely poor nucleophilicity of the amine or moisture in the DMF degrading the active ester. Solution: Ensure anhydrous conditions and switch from EDC/HOBt to HATU.
-
Formation of Guanidinium Byproducts: When using HATU, if the amine is added too slowly or is highly sterically hindered, it may react directly with the uronium salt of HATU rather than the HOAt ester, forming an irreversible guanidinium byproduct. Solution: Ensure the 5-minute pre-activation step is strictly followed before adding the amine, or switch to PyBOP.
-
Decarboxylation: Observed as a mass loss of 44 Da (-CO
) in the starting material trace. Solution: Avoid heating the reaction above 40 °C and ensure the reaction does not become strongly acidic during workup.
References
-
Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society. Available at:[Link]
-
Nikolaienko, P., et al. (2025). Cobaltaelectro-catalyzed C–H acyloxylation of aromatic and vinylic amide derivatives at room temperature. Chemical Communications. Available at:[Link]
-
Bando, T., et al. (2013). Synthesis and Evaluation of MGB Polyamide-Oligonucleotide Conjugates as Gene Expression Control Compounds. Molecules. Available at:[Link]
-
Lahlou, M., et al. (2019). Discovery and Structure Activity Relationship of Glyoxamide Derivatives as Anti-Hepatitis B Virus Agents. Bioorganic & Medicinal Chemistry. Available at:[Link]
-
Vaijayanthi, T., et al. (2011). Polyamide-Scorpion Cyclam Lexitropsins Selectively Bind AT-Rich DNA Independently of the Nature of the Coordinated Metal. PLOS One. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Discovery and Structure Activity Relationship of Glyoxamide Derivatives as Anti-Hepatitis B Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamide-Scorpion Cyclam Lexitropsins Selectively Bind AT-Rich DNA Independently of the Nature of the Coordinated Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. its.caltech.edu [its.caltech.edu]
Application Note: 1-Methyl-1H-pyrrole-2-carboxylate in Complex Architecture Synthesis
[1]
Part 1: Strategic Overview
1-Methyl-1H-pyrrole-2-carboxylate is not merely a solvent or simple reagent; it is the foundational "chassis" for a class of programmable DNA-binding molecules known as Pyrrole-Imidazole (Py-Im) Polyamides .[1]
In drug discovery, this ester serves two critical functions:
-
The "Py" Unit Source: It is the starting material for the N-methylpyrrole (Py) amino acid used in Dervan-style polyamides.[1] These molecules can read the minor groove of DNA with affinity and specificity comparable to transcription factors.[1]
-
Regioselective Scaffold: The ester group at C2 and the methyl group at N1 electronically bias the pyrrole ring.[1] This "blocking and directing" strategy forces electrophilic substitution (like nitration or halogenation) to the C4 position, enabling precise functionalization that is difficult to achieve with unsubstituted pyrrole.[1]
The "Central Dogma" of Polyamide Synthesis
The utility of this precursor is best understood through the "pairing rules" of DNA recognition. By alternating "Py" (derived from this ester) and "Im" (imidazole) units, researchers can code for specific DNA sequences:
-
Py/Im pair targets C•G
-
Im/Py pair targets G•C
-
Py/Py pair targets A•T or T•A
The protocol below details the conversion of the raw ester into the activated "Py" monomer required for this high-value application.
Part 2: Visualizing the Workflow
The following diagram illustrates the transformation of 1-Methyl-1H-pyrrole-2-carboxylate into a DNA-binding polyamide precursor and its alternate route toward arylated heterocycles.
Caption: Workflow converting the pyrrole ester into activated monomers for DNA-binding agents.
Part 3: Detailed Experimental Protocols
Protocol A: Regioselective Nitration (Synthesis of the "Nitro-Py" Intermediate)
Objective: To install a nitro group at the C4 position.[1] The C2-ester directs the incoming electrophile to the meta (C4) position relative to itself, while the N-methyl group activates the ring. Target: Methyl 4-nitro-1-methylpyrrole-2-carboxylate.
Reagents:
-
1-Methyl-1H-pyrrole-2-carboxylate (10.0 g, 72 mmol)[1]
-
Acetic Anhydride (Ac₂O)[1]
-
Dichloromethane (DCM) or Ether for extraction[1]
Step-by-Step Methodology:
-
Preparation of Acetyl Nitrate: In a 250 mL round-bottom flask, cool 30 mL of Acetic Anhydride to -10°C using an ice/salt bath.
-
Acid Addition: Dropwise, add 5.0 mL of Fuming Nitric Acid. Caution: Exothermic.[1] Maintain temperature below 0°C. Stir for 15 minutes to generate the acetyl nitrate active species.
-
Substrate Addition: Dissolve the starting material (1-Methyl-1H-pyrrole-2-carboxylate) in 20 mL of Acetic Anhydride. Add this solution dropwise to the nitrating mixture, keeping the internal temperature between -5°C and 0°C.
-
Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).[1] The product will appear as a new spot with lower R_f than the starting material.[1]
-
Quench: Pour the reaction mixture onto 200 g of crushed ice. Stir vigorously until the ice melts. The product usually precipitates as a solid.[1]
-
Isolation: Filter the precipitate. If no precipitate forms, extract with DCM (3 x 50 mL), wash with saturated NaHCO₃ (to remove acetic acid), dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: Hydrolysis to the Free Acid
Objective: To remove the methyl ester protection, yielding the carboxylic acid suitable for coupling.
Reagents:
-
Methyl 4-nitro-1-methylpyrrole-2-carboxylate (from Protocol A)[1]
-
Sodium Hydroxide (NaOH), 2M aqueous solution[1]
-
Methanol (MeOH)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 5.0 g of the nitro-ester in 50 mL of Methanol.
-
Saponification: Add 50 mL of 2M NaOH. The solution will turn dark.
-
Reflux: Heat the mixture to 50°C for 4 hours or stir overnight at room temperature.
-
Workup: Evaporate the Methanol under reduced pressure. The remaining aqueous solution contains the sodium salt of the pyrrole.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly add 1M HCl until pH ~2. The free acid will precipitate as a white/off-white solid.[1]
-
Collection: Filter the solid, wash with cold water, and dry under vacuum over P₂O₅.
Protocol C: Activation for Solid-Phase Synthesis (Boc-Py-OBt)
Objective: To create the activated ester used in automated DNA-synthesizers.[1]
-
Reduction (Brief): The Nitro-Acid is typically reduced (H₂/Pd-C) to the Amino-Acid and immediately Boc-protected to form 4-(Boc-amino)-1-methylpyrrole-2-carboxylic acid .[1]
-
Activation:
Part 4: Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting Tip |
| Starting Material | Methyl 1-methyl-1H-pyrrole-2-carboxylate | Ensure purity >98%; impurities can cause tarring during nitration.[1] |
| Nitration Temp. | -10°C to 0°C | If temp > 5°C, significant tar/polymerization occurs.[1] |
| Regioselectivity | C4-Nitro (Major), C5-Nitro (Minor) | Recrystallization effectively removes the minor C5 isomer.[1] |
| Hydrolysis pH | Final pH < 2 | If pH is not low enough, the salt remains soluble.[1] |
| Storage | Store ester at RT; Store activated OBt ester at -20°C | Activated esters are moisture sensitive.[1] |
References
-
Dervan, P. B., et al. (2009).[1] "Solution-Phase Synthesis of Pyrrole-Imidazole Polyamides." Journal of the American Chemical Society, 131(20), 7175–7181.
-
Anderson, H. J. (1959).[1] "Pyrrole Chemistry: II. 2-Pyrrolecarbonitrile, 1-Methyl-2-pyrrolecarbonitrile, and their Nitration Products."[1][2][5] Canadian Journal of Chemistry, 37, 2053-2058.[1][2] [1]
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 142178, Methyl 1-methylpyrrole-2-carboxylate." PubChem.
-
Bilodeau, F., et al. (2010).[1] "Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction between Heteroaromatic Carboxylic Acids and Aryl Halides." The Journal of Organic Chemistry, 75(5), 1550-1560.[1] [1]
Sources
- 1. Methyl 1-methylpyrrole-2-carboxylate | C7H9NO2 | CID 142178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Methyl-4-nitro-1-methyl pyrrole-2-carboxylate | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
Application Note: Experimental Strategies for Methyl Ester Hydrolysis
Introduction: The Strategic Context
The hydrolysis of the methyl ester is a ubiquitous yet critical transformation in drug development. While seemingly trivial, the deprotection of a methyl ester to its corresponding carboxylic acid often occurs at late stages of total synthesis or lead optimization, where the substrate is laden with sensitive functional groups (epimerizable centers, lactams, acid-labile protecting groups).
Failure in this step is rarely due to a lack of reactivity but rather a lack of selectivity . The "standard" reflux in NaOH is frequently too harsh for modern pharmacophores. This guide moves beyond the textbook to provide three field-proven protocols ranging from the robust to the ultra-mild, supported by a decision matrix to guide experimental design.
Strategic Decision Matrix
Before selecting a reagent, analyze the substrate's sensitivity profile. The following logic flow ensures the preservation of molecular integrity.
Figure 1: Decision tree for selecting the optimal hydrolysis condition based on substrate stability.
Detailed Experimental Protocols
Protocol A: Standard Lithium Hydroxide Saponification
Best For: General substrates, early-stage intermediates, and robust scaffolds. Mechanism: Nucleophilic acyl substitution via a tetrahedral intermediate.[1]
Why LiOH? Unlike NaOH or KOH, Lithium Hydroxide (LiOH) exhibits superior solubility in THF/Water mixtures and is less basic (less aggressive) due to the covalent character of the Li-O bond, reducing the risk of side reactions like elimination or racemization compared to Na/K counterparts [1].
Materials
-
Reagent: LiOH·H₂O (Lithium hydroxide monohydrate)[2]
-
Solvent System: THF:MeOH:H₂O (3:1:1 or 4:1:1)
-
Quench: 1M HCl or KHSO₄ (for acid-sensitive substrates)
Procedure
-
Dissolution: Dissolve the methyl ester (1.0 equiv) in THF/MeOH/H₂O (3:1:1) to a concentration of 0.1 M. The addition of MeOH helps solubilize the ester, while THF solubilizes the organic skeleton.
-
Reagent Addition: Add LiOH·H₂O (1.5 – 2.0 equiv) in a single portion at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature (23 °C). Monitor by TLC/LC-MS. Most unhindered esters cleave within 1–4 hours.
-
Workup (The "Isoelectric" Extraction):
-
Critical Step: Evaporate volatiles (THF/MeOH) under reduced pressure before acidification. Residual THF can solubilize the protonated acid in the aqueous phase, leading to yield loss.
-
Dilute the aqueous residue with water. Wash with Et₂O (removes unreacted ester/neutrals).
-
Acidify the aqueous layer to pH ~2–3 with 1M HCl.
-
Extract with EtOAc (x3). Dry over Na₂SO₄ and concentrate.
-
Protocol B: Acid-Mediated Hydrolysis
Best For: Base-sensitive substrates (e.g., those prone to aldol/retro-aldol, β-elimination) or substrates with robust acid-stable groups. Mechanism: Acid-catalyzed activation of the carbonyl, followed by water attack (Reverse Fischer Esterification).[3]
Materials
-
Reagent: 4M HCl in Dioxane or Concentrated HCl
-
Solvent: 1,4-Dioxane (miscible with water, high boiling point)
Procedure
-
Dissolution: Dissolve the substrate in 1,4-Dioxane (0.1 M).
-
Activation: Add 4M HCl (10–20 equiv) or aqueous 6M HCl.
-
Note: A large excess of water is thermodynamically required to drive the equilibrium toward the acid [2].[4]
-
-
Heating: Heat the reaction to 60–80 °C. Acidic hydrolysis is kinetically slower than saponification and usually requires thermal energy.
-
Workup:
-
Cool to room temperature.[5]
-
Dilute with water and extract with EtOAc.
-
Optimization: If the product is water-soluble, continuous extraction or lyophilization may be necessary.
-
Protocol C: Neutral Trimethyltin Hydroxide Cleavage
Best For: "Fragile" molecules. Substrates sensitive to both acid and base, or those containing easily epimerizable centers (e.g., α-amino acids, β-lactams). Mechanism: The tin atom acts as a Lewis acid to activate the carbonyl oxygen, facilitating hydroxide delivery under essentially neutral conditions [3].
Safety Warning: Organotin compounds are toxic. Handle in a fume hood with double gloving.
Materials
-
Reagent: Trimethyltin hydroxide (Me₃SnOH)[6]
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene
Procedure (The Nicolaou Protocol)
-
Setup: Dissolve the methyl ester (1.0 equiv) in DCE (0.05 M).
-
Reagent Addition: Add Me₃SnOH (2.0 – 5.0 equiv).
-
Reaction: Heat to 80 °C in a sealed tube or reflux condenser.
-
Observation: The solid reagent typically dissolves as the reaction proceeds.
-
-
Workup (Tin Removal):
-
Cool the mixture.
-
Option A (Flash Chromatography): Direct loading onto a silica gel column often sequesters the tin by-products.
-
Option B (Chemical Wash): Partition between EtOAc and 5% KHSO₄ or 1M HCl. The acid wash helps break the stannyl ester intermediate and removes inorganic tin species.
-
Mechanistic Insight & Visualization
Understanding the transition state is key to troubleshooting. In basic hydrolysis, the formation of the Tetrahedral Intermediate is the critical step.[1] Steric bulk near the carbonyl (e.g., ortho-substituted benzoates) will significantly retard this step, often requiring higher temperatures or the use of Protocol C (Tin).
Figure 2: Mechanism of Saponification.[1] The collapse of the tetrahedral intermediate is often the rate-determining step in hindered systems.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction | Steric hindrance or poor solubility. | Switch to Protocol C (Me₃SnOH) or increase temperature in Protocol A. Ensure MeOH is present in Protocol A to dissolve the ester. |
| Epimerization | Basic conditions causing enolization. | Switch to Protocol C (Neutral) or Protocol B (Acidic). Avoid heating in Base. |
| Low Yield (Workup) | Product is water-soluble (amphoteric). | Do not wash with water. Evaporate organics, acidify to Isoelectric Point (pI) , and use n-Butanol/DCM (3:1) for extraction.[5][7] |
| Emulsion | Fatty acid/soap formation. | Add brine (NaCl) to the aqueous phase.[7] Filter through Celite if solids are present. |
References
- Lithium Hydroxide in Complex Synthesis: Evans, D. A.; Black, W. C. Journal of the American Chemical Society1993, 115, 4497. (Demonstrates LiOH selectivity in the presence of silyl ethers).
-
Acidic Hydrolysis Equilibrium: Loening, K. L.; Garrett, A. B.; Newman, M. S. Journal of the American Chemical Society1952 , 74, 3929. Link
-
Trimethyltin Hydroxide Protocol: Nicolaou, K. C.; Estrada, A. A.; Zak, M.; Lee, S. H.; Safina, B. S.[6] Angewandte Chemie International Edition2005 , 44, 1378.[6] Link
- General Protective Groups: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Strategic Incorporation of the Pyrrole Nucleus in Drug Discovery
Executive Summary
The pyrrole ring is a privileged scaffold in medicinal chemistry, serving as the core of blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent). However, its electron-rich nature (
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate's sensitivity and the point of insertion in your synthetic route.
Figure 1: Decision matrix for selecting the optimal pyrrole synthesis strategy based on substrate availability and stability.
Method A: The Modern Paal-Knorr Synthesis
Best For: Robust amines and readily available 1,4-diketones. The Upgrade: Classical acid reflux often leads to tarry polymers. We utilize a Microwave-Assisted Iodine-Catalyzed protocol which significantly reduces reaction time and thermal degradation.
Mechanistic Insight
The reaction proceeds via hemiaminal formation followed by cyclization. The rate-determining step is often the second dehydration. Iodine (
Protocol: Microwave-Assisted Synthesis
Reagents:
-
1,4-Dicarbonyl compound (1.0 equiv)[1]
-
Primary Amine (1.1 equiv)
-
Molecular Iodine (
) (5 mol%)[2] -
Solvent: Ethanol (Green option) or Toluene (for azeotropic drying if needed)
Step-by-Step:
-
Charge: In a microwave-safe vial, dissolve the 1,4-diketone (e.g., 2,5-hexanedione, 1 mmol) and amine (1.1 mmol) in Ethanol (2 mL).
-
Catalyst: Add molecular iodine (12 mg, 0.05 mmol). The solution will turn dark brown.
-
Irradiate: Seal the vial. Heat in a microwave reactor at 100°C for 5–10 minutes (Max Power: 150W).
-
Note: If using conventional heating, reflux for 2–4 hours.
-
-
Quench: Cool to RT. Add aqueous saturated
(sodium thiosulfate) dropwise until the iodine color disappears (solution turns pale yellow/clear). -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.
Method B: The Clauson-Kaas "Trojan Horse"
Best For: Acid-sensitive amines or when handling unstable 1,4-dialdehydes. The Concept: 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF) acts as a "masked" or latent 1,4-dialdehyde. It releases the reactive species only upon hydrolysis, preventing self-condensation of the dicarbonyl prior to amine attack.
Protocol: Buffered "Green" Variation
Standard Clauson-Kaas uses boiling acetic acid. This modern variation uses an acetate buffer to maintain a constant, mild pH (~4.5), protecting sensitive functional groups [2].
Reagents:
-
Primary Amine (1.0 equiv)[3]
-
2,5-Dimethoxytetrahydrofuran (1.1 equiv)
-
Buffer: Sodium Acetate (NaOAc) / Acetic Acid (AcOH)
-
Solvent: Water/Ethanol (1:[4]1) or pure Water
Step-by-Step:
-
Activation: In a round-bottom flask, dissolve 2,5-DMTHF (1.1 mmol) in water (3 mL). Add dilute HCl (1 drop) and stir at 60°C for 15 mins to initiate hydrolysis (solution becomes homogeneous).
-
Buffering: Add NaOAc (1.5 equiv) to buffer the solution.
-
Addition: Add the amine (1.0 mmol) dissolved in Ethanol (if insoluble in water).
-
Reaction: Reflux at 90°C for 1–2 hours .
-
Isolation: Many N-substituted pyrroles will precipitate upon cooling. Filter and wash with cold water. If oil separates, extract with DCM.[1]
Method C: Late-Stage C-H Arylation
Best For: Diversifying a pyrrole core at the end of a synthesis (e.g., SAR studies). The Challenge: Pyrroles are electron-rich. Electrophilic substitution is easy but lacks regiocontrol (C2 vs C3 mixtures). The Solution: Pd-catalyzed C-H activation directs arylation to the C2/C5 positions with high selectivity using Ag(I) salts as oxidants [3].
Mechanistic Cycle
Figure 2: Simplified catalytic cycle for C2-selective arylation via Concerted Metalation-Deprotonation (CMD).
Protocol: Pd-Catalyzed C2-Arylation
Reagents:
-
N-Protected Pyrrole (e.g., N-Boc or N-Methyl) (1.0 equiv)
-
Aryl Bromide (Ar-Br) (1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) or S-Phos (for hindered substrates) -
Base:
(2.0 equiv) -
Solvent: Toluene or Dioxane (anhydrous)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Mix: Add Pyrrole (1 mmol), Aryl Bromide (1.2 mmol),
(11 mg), Ligand (26 mg), and (276 mg). -
Solvent: Add Toluene (5 mL) via syringe.
-
Heat: Seal and heat to 100°C for 12–16 hours .
-
Filter: Cool, dilute with DCM, and filter through a Celite pad to remove Pd black.
Method D: Multicomponent Reaction (MCR)
Best For: Generating libraries of highly substituted pyrroles from simple precursors (High Atom Economy). Protocol: 4-Component Synthesis of Polysubstituted Pyrroles [4].
Reagents:
-
Amine (1.0 equiv)[3]
-
Aldehyde (1.0 equiv)[3]
-
1,3-Dicarbonyl (e.g., Dimedone or Ethyl Acetoacetate) (1.0 equiv)
-
Nitromethane (1.0 equiv)[3]
-
Catalyst:
or Iodine (10 mol%)
Step-by-Step:
-
Combine: In a flask, mix Amine, Aldehyde, 1,3-Dicarbonyl, and Nitromethane in Ethanol.
-
Catalyze: Add
(10 mol%). -
Reflux: Heat to reflux for 3–5 hours.
-
Mechanism: The amine and aldehyde form an imine; nitromethane attacks the imine (aza-Henry); the 1,3-dicarbonyl attacks the nitro-alkene intermediate.
-
Workup: Evaporate solvent. Recrystallize from Ethanol/Water. (MCR products are often crystalline).[5]
Critical Process Parameters (CPPs) & Troubleshooting
The "Black Tar" Problem (Polymerization)
Pyrroles are acid-sensitive.[6][7] "Pyrrole Red" is a polymeric byproduct formed by acid-catalyzed trimerization and oxidation.
-
Cause: Protonation at C3 leads to electrophilic attack by another pyrrole molecule.
-
Prevention:
-
Never store pyrroles in acidic solvents (e.g.,
can become acidic over time; filter through basic alumina before NMR). -
Store under Argon at -20°C in the dark.
-
Purification: The "TEA Trick"
Pyrroles often streak or decompose on standard silica gel (which is slightly acidic, pH ~5-6).
Protocol for Column Chromatography:
-
Pre-treatment: Prepare the silica slurry using Hexanes + 1% Triethylamine (TEA) .
-
Flush: Pour the slurry into the column and flush with 2 column volumes of the TEA/Hexane mix.
-
Elution: Run the column using your standard solvent system (e.g., Hexane/EtOAc) without further TEA, or maintain 0.1% TEA if the compound is extremely labile.
-
Alternative: Use Neutral Alumina (Grade III) instead of silica.
Data Summary Table
| Method | Key Precursors | Reaction Conditions | Tolerance |
| Paal-Knorr | 1,4-Diketone + Amine | Microwave / Lewis Acid | High (Sterics) |
| Clauson-Kaas | 2,5-DMTHF + Amine | Acetate Buffer / Reflux | High (Acid-Sensitive) |
| Pd-Catalyzed | Pyrrole + Ar-Br | 100°C, Base, Pd(II) | High (Functional Groups) |
| MCR | Amine+Aldehyde+Nitro+1,3-Di | Reflux / | Moderate (Library Gen) |
References
-
Microwave-Induced Paal-Knorr: Banik, B. K., et al. (2004). "Microwave-induced iodine-catalyzed synthesis of pyrroles." Tetrahedron Letters, 45(25), 4823-4826.
-
Green Clauson-Kaas: Trost, B. M., & Doherty, G. A. (2000). "Asymmetric synthesis of amino acids via a catalytic phase transfer alkylation." (Cited context for buffer systems). J. Am. Chem. Soc.. See also: Abid, M., et al. (2012). "Montmorillonite K-10 mediated green synthesis of pyrroles." Tetrahedron Letters.
-
Pd-Catalyzed Arylation: Stuart, D. R., & Fagnou, K. (2007). "The catalytic cross-coupling of unactivated arenes." Science, 316(5828), 1172-1175.
-
MCR Synthesis: Estévez, V., et al. (2014). "Multicomponent reactions for the synthesis of pyrroles." Chemical Society Reviews, 43, 5911-5958.
Sources
Application Note: Synthesis and Validation of MmpL3 Inhibitors for Tuberculosis Research
Abstract
The Mycobacterial membrane protein Large 3 (MmpL3) has emerged as a high-value target in the fight against Mycobacterium tuberculosis (Mtb).[1][2][3][4][5][6][7][8][9][10][11][12] Functioning as a "flippase," MmpL3 is essential for transporting Trehalose Monomycolate (TMM) across the inner membrane, a critical step in cell wall biosynthesis.[8] This guide details the synthetic application of the Indole-2-carboxamide scaffold—a validated, high-potency class of MmpL3 inhibitors.[11] We provide a robust chemical synthesis protocol and the definitive biological assays required to validate MmpL3 target engagement, distinguishing specific inhibition from general cytotoxicity.
Part 1: Rational Design & Synthetic Strategy
The Scaffold: Indole-2-Carboxamides
While various scaffolds inhibit MmpL3 (e.g., SQ109, BM212), Indole-2-carboxamides offer a superior balance of synthetic accessibility and structure-activity relationship (SAR) tractability. The core pharmacophore consists of an indole ring coupled to a hydrophobic amine (often adamantyl or substituted cyclohexyl) via an amide linker.
Mechanistic Causality: The lipophilicity of the amine headgroup is critical. It mimics the lipidic nature of the TMM substrate, allowing the inhibitor to penetrate the mycolic acid cleft of the MmpL3 transporter.
Protocol 1: HATU-Mediated Amide Coupling
Standard carbodiimide couplings (EDCI) often suffer from low yields with sterically hindered amines (e.g., adamantylamine). We utilize HATU to ensure rapid, high-yield coupling.
Reagents:
-
Starting Material A: Indole-2-carboxylic acid (1.0 equiv)
-
Starting Material B: Amine (e.g., N-adamantyl amine or 4-cyclohexyl amine) (1.1 equiv)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: Dissolve Indole-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (
). Add DIPEA (2.5 mmol) and stir for 5 minutes. -
Coupling: Add HATU (1.2 mmol) to the mixture. Stir for 10 minutes at Room Temperature (RT) to generate the activated ester species.
-
Addition: Add the Amine (1.1 mmol) in one portion.
-
Reaction: Stir at RT for 4–16 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 3:1).
-
Workup (Self-Validating Step):
-
Dilute reaction mixture with EtOAc (50 mL).
-
Wash sequentially with 1M HCl (remove unreacted amine), Sat. NaHCO
(remove unreacted acid), and Brine. -
Checkpoint: If the organic layer remains cloudy after brine wash, residual DMF is present; wash again with water.
-
-
Purification: Dry over Na
SO , concentrate, and purify via silica gel flash chromatography or recrystallization from EtOH.
Visualization: Synthetic Workflow
Figure 1: HATU-mediated synthesis strategy designed to overcome steric hindrance in MmpL3 inhibitor pharmacophores.
Part 2: Biological Validation (Target Engagement)
Synthesizing the molecule is only half the battle. To confirm the compound inhibits MmpL3 (and not just general respiration), you must demonstrate the blockage of TMM transport .
The Mechanism: The "TMM Trap"
MmpL3 flips TMM from the cytoplasm to the periplasm.[3][7][8]
-
Normal State: TMM is transported out and converted to Trehalose Dimycolate (TDM) by Ag85 enzymes.[8][13]
-
Inhibited State: TMM accumulates in the cytoplasm; TDM levels drop in the cell wall.[3]
Protocol 2: Whole-Cell Lipid Profiling (TMM Accumulation Assay)
This is the gold-standard assay for MmpL3 validation.
Materials:
-
M. tuberculosis H37Rv or M. smegmatis mc
155. -
Radiolabel: [1-14C]-Acetate.
-
TLC Plates: Silica Gel 60 F254.
-
Solvent System: Chloroform:Methanol:Water (65:25:4).
Methodology:
-
Culture: Grow Mycobacteria to mid-log phase (OD
~0.4–0.6). -
Treatment: Aliquot culture and treat with:
-
Control: DMSO (1%).[10]
-
Test Compound: 4x and 10x MIC concentrations.
-
Positive Control: SQ109 or AU1235 (Known MmpL3 inhibitors).
-
-
Labeling: Immediately add [1-14C]-Acetate (1 µCi/mL) to all tubes. Incubate for 4–6 hours at 37°C.
-
Lipid Extraction:
-
Harvest cells by centrifugation.
-
Extract lipids using CHCl
:CH OH (2:1) for 2 hours at 50°C. -
Causality Check: This extracts total lipids, including the accumulated TMM precursors.
-
-
Analysis (TLC):
-
Spot equal counts (cpm) of lipid extract onto TLC plates.
-
Develop in CHCl
:MeOH:H O (65:25:4). -
Expose to phosphor screen or X-ray film.
-
Interpretation Criteria:
| Lipid Species | DMSO Control | MmpL3 Inhibitor Treated | Interpretation |
|---|---|---|---|
| TDM (High Rf) | High Intensity | Absent / Low | Transport to periplasm blocked. |
| TMM (Med Rf) | Low/Med Intensity | High Accumulation | Substrate trapped in cytoplasm. |
Visualization: MmpL3 Inhibition Pathway
Figure 2: Mechanism of Action. Inhibitors bind MmpL3, preventing TMM translocation.[3][9][13][14] The diagnostic signature is the accumulation of cytoplasmic TMM and depletion of periplasmic TDM.[3][7]
Part 3: Troubleshooting & Optimization
Solubility Issues
MmpL3 inhibitors are inherently lipophilic (LogP > 4).
-
Problem: Compound precipitates in MIC assay media.
-
Solution: Formulate stock in 100% DMSO. Ensure final assay concentration of DMSO is 0.5–1.0%. Use Tyloxapol (0.05%) in 7H9 media to prevent aggregation, but be aware that high surfactant concentrations can shift MIC values.
Distinguishing Off-Target Effects
Some compounds kill Mtb by collapsing the Proton Motive Force (PMF) rather than specific MmpL3 binding.[15]
-
Validation: Perform a PMF uncoupling assay using EtBr accumulation or DiOC2(3) fluorescence.
-
Result: A true MmpL3 inhibitor should inhibit TMM transport without immediately collapsing membrane potential (unlike uncouplers like CCCP).
References
-
Xu, Z., et al. (2017). "Indole-2-carboxamide-based MmpL3 inhibitors show potent antitubercular activity against drug-resistant Mycobacterium tuberculosis."[5][6] Journal of Medicinal Chemistry.
-
Grzegorzewicz, A. E., et al. (2012). "Inhibition of mycolic acid transport across the Mycobacterium tuberculosis plasma membrane."[3][7][13][16] Nature Chemical Biology.
-
Li, W., et al. (2019). "New Insights into the Mechanism of Action of MmpL3 Inhibitors." Antimicrobial Agents and Chemotherapy.[3][16]
-
Belardinelli, J. M., & Morbidoni, H. R. (2013). "Recycling and transport of mycolic acids in Mycobacterium tuberculosis." Future Microbiology.
-
Poce, G., et al. (2013). "Improved BM212 MmpL3 inhibitors: synthesis, structure-activity relationship, and ADME properties." ACS Medicinal Chemistry Letters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Developing novel indoles as antitubercular agents and simulated annealing-based analysis of their binding with MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Promiscuous Targets for Antitubercular Drug Discovery: The Paradigm of DprE1 and MmpL3 [mdpi.com]
- 14. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Hub: Optimizing 1-Methyl-1H-pyrrole-2-carboxylate Synthesis
Executive Summary & Molecule Profile
Target Molecule: Methyl 1-methyl-1H-pyrrole-2-carboxylate CAS: 37619-24-2 (Methyl ester) Critical Utility: Key intermediate for polypyrrole-based DNA binding agents (e.g., distamycin analogues) and antipsychotic pharmacophores.
Achieving high yields (>90%) in the synthesis of 1-Methyl-1H-pyrrole-2-carboxylate requires navigating a trade-off between the acidity of the pyrrole N-H and the lability of the ester group. The electron-withdrawing carboxylate group at the C2 position significantly increases the acidity of the N-H proton (pKa ~16) compared to unsubstituted pyrrole (pKa ~23), allowing for milder bases. However, the presence of the ester introduces the risk of hydrolysis (saponification) if moisture is present, or C-alkylation if conditions are too forcing.
This guide prioritizes the N-methylation of Methyl Pyrrole-2-carboxylate as the primary high-yield route, while providing a secondary protocol for esterification.
Core Synthesis Workflows
Protocol A: The "Gold Standard" N-Methylation (NaH/DMF)
Recommended for small-to-medium scale (mg to gram) where maximum conversion is required.
Mechanism: Deprotonation of the pyrrole nitrogen by Sodium Hydride (NaH) followed by SN2 attack on Methyl Iodide (MeI).
Step-by-Step Protocol:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvent Prep: Ensure N,N-Dimethylformamide (DMF) is anhydrous (water <50 ppm).
-
Deprotonation:
-
Charge NaH (60% dispersion in mineral oil, 1.2 equiv) into the flask.
-
Wash NaH with dry hexane (2x) to remove oil if downstream purification is sensitive (optional).
-
Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate).
-
Cool to 0°C in an ice bath.
-
Add Methyl pyrrole-2-carboxylate (1.0 equiv) dissolved in minimal DMF dropwise over 15 minutes.
-
Observation: Evolution of H₂ gas. Stir at 0°C for 30 mins until gas evolution ceases.
-
-
Alkylation:
-
Add Methyl Iodide (MeI) (1.5 equiv) dropwise at 0°C.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2-4 hours.
-
-
Quench & Workup:
-
Cool back to 0°C. Carefully quench with saturated NH₄Cl solution (not water/NaOH, to prevent hydrolysis).
-
Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine.
-
Dry over Na₂SO₄ and concentrate.[1]
-
Yield Expectation: 92-98% Key Advantage: Rapid, complete conversion.
Protocol B: Scalable Phase-Transfer Method (K₂CO₃/Acetone)
Recommended for large scale (>10g) or safety-restricted labs avoiding NaH.
Step-by-Step Protocol:
-
Dissolve Methyl pyrrole-2-carboxylate (1.0 equiv) in Reagent Grade Acetone (0.3 M).
-
Add finely ground, anhydrous K₂CO₃ (3.0 equiv).
-
Add Dimethyl Sulfate (DMS) (1.2 equiv) or MeI (1.5 equiv). Note: DMS is cheaper but highly toxic; MeI is volatile.
-
Workup: Filter off inorganic solids. Concentrate filtrate. Dissolve residue in EtOAc/Water for standard extraction.
Yield Expectation: 85-90% Key Advantage: No H₂ gas evolution; easier handling; avoids DMF removal issues.
Visualizing the Chemistry
The following diagram illustrates the reaction pathways and potential side reactions.
Caption: Reaction pathway showing the conversion of pyrrole-2-carboxylate to the N-methylated target and potential pitfalls.
Troubleshooting Hub (Q&A)
Issue 1: "My yield is low (<50%), and I see a baseline spot on TLC."
Diagnosis: Ester Hydrolysis (Saponification). If water is present in your solvent (DMF/Acetone) or if you use a hydroxide base (KOH/NaOH) without phase transfer control, the ester group at C2 is liable to hydrolyze, forming the carboxylic acid (which sticks to the baseline).
-
Corrective Action:
-
Switch to anhydrous DMF or dry your Acetone over molecular sieves.
-
Use NaH or K₂CO₃ instead of NaOH/KOH.
-
Quench carefully: Do not dump the reaction into basic water. Use saturated NH₄Cl or dilute HCl (pH ~4-5) during workup to keep the ester stable.
-
Issue 2: "The reaction is incomplete even after 24 hours."
Diagnosis: Poor Nucleophilicity or Ion Pairing. The pyrrole-2-ester anion is stabilized by the carbonyl group, making it less nucleophilic than simple pyrrole.
-
Corrective Action:
-
Catalysis: Add 5 mol% 18-Crown-6 (if using K₂CO₃) or Tetrabutylammonium iodide (TBAI) . This solubilizes the cation and "naked" the anion, drastically increasing reaction rate.
-
Temperature: Increase temperature from RT to 40-50°C (for NaH method) or Reflux (for Acetone method).
-
Reagent Quality: Check your MeI. If it's brown (iodine formation), pass it through a plug of basic alumina or distill it before use.
-
Issue 3: "I am seeing multiple spots slightly above the product."
Diagnosis: C-Alkylation or Over-alkylation. While rare for 2-substituted pyrroles, high temperatures or extremely strong bases can promote alkylation at the C4 or C5 positions.
-
Corrective Action:
-
Control Temp: Keep the reaction at 0°C during the addition of MeI.
-
Stoichiometry: Do not exceed 1.5 equivalents of MeI.
-
Solvent Switch: Switch from DMF to THF . The tighter ion pairing in THF often favors N-alkylation over C-alkylation compared to polar aprotic DMF.
-
Comparative Data: Base & Solvent Effects
| Parameter | NaH / DMF | K₂CO₃ / Acetone | KOH / DMSO |
| Reaction Time | 2 - 4 Hours | 6 - 12 Hours | 1 - 2 Hours |
| Typical Yield | 95% | 88% | 90% |
| Moisture Sensitivity | High (Fire risk, Hydrolysis) | Low | Moderate |
| Workup Difficulty | High (DMF removal) | Low (Filtration) | High (DMSO removal) |
| Risk Profile | Hydrogen evolution | Mild | Exothermic |
| Recommendation | Research Scale (<5g) | Process Scale (>10g) | Alternative |
Frequently Asked Questions (FAQ)
Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes. DMS is often preferred on a large scale because it is cheaper and less volatile. However, it is extremely toxic. Use Protocol B (K₂CO₃/Acetone) with DMS. Note that DMS reacts slower than MeI in SN2 reactions.
Q: How do I store the product? A: Methyl 1-methyl-1H-pyrrole-2-carboxylate is relatively stable.[3] Store at 2-8°C in a dark container. It is a low-melting solid/oil; prolonged exposure to moisture can slowly hydrolyze the ester.
Q: Can I start from 1-Methyl-pyrrole and add the carboxylate? A: It is possible via Vilsmeier-Haack formylation followed by oxidation, or via Friedel-Crafts acylation with trichloroacetyl chloride followed by haloform reaction. However, these routes are significantly lower yielding (40-60%) and involve multiple steps compared to methylating the commercially available ester.
References
-
General N-Methylation of Pyrroles
- Title: "N-Alkylation of pyrrole and indole deriv
- Source:Tetrahedron Letters, 2004.
- Context: Establishes NaH/DMF as the high-conversion standard for electron-deficient heterocycles.
-
(General Journal Link for verification)
-
Phase Transfer Catalysis Methods
- Title: "Solid–liquid phase-transfer catalysis: A mild and efficient method for the N-alkyl
-
Source:Synthetic Communications, 2005.[4]
- Context: Validates the K₂CO₃/Acetone/TBAI protocol for scalable synthesis.
-
Synthesis of Pyrrole-2-carboxylates
-
Physical Properties & Stability
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. CN108191732B - Synthesis method of N-methylpyrrole - Google Patents [patents.google.com]
- 5. Methyl 1-methylpyrrole-2-carboxylate | C7H9NO2 | CID 142178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 1-methyl-1H-pyrrole-2-carboxylate
Ticket ID: PUR-PYR-002 Subject: Optimization of Column Chromatography for Methyl 1-methyl-1H-pyrrole-2-carboxylate Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
This guide addresses the purification of Methyl 1-methyl-1H-pyrrole-2-carboxylate (hereafter referred to as the Target Ester ). This compound is a critical intermediate in the synthesis of DNA-binding polyamides (e.g., distamycin analogues) and other bioactive heterocycles.
Chemical Context: Unlike the free acid (1-methyl-1H-pyrrole-2-carboxylic acid), the Target Ester is lipophilic and amenable to standard normal-phase silica chromatography. However, users often encounter two specific failure modes:
-
Co-elution with the unreacted starting material (Methyl 1H-pyrrole-2-carboxylate).
-
On-column decomposition (streaking/polymerization) due to the inherent acid-sensitivity of electron-rich pyrroles on active silica.
Module 1: Pre-Purification Diagnostics
Before packing your column, you must validate your crude mixture. The separation difficulty usually stems from the structural similarity between the product (N-Me) and the starting material (N-H).
TLC Method Development
The N-methylation removes a hydrogen bond donor. Consequently, the Target Ester is generally less polar (higher Rf) than the N-H starting material on silica gel.
| Parameter | Recommendation | Mechanism/Reasoning |
| Stationary Phase | Silica Gel 60 ( | Standard normal phase support. |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar component. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier. |
| Optimal Ratio | 4:1 to 3:1 (Hex:EtOAc) | Targets an Rf of ~0.35–0.45 for the product. |
| Visualization | UV (254 nm) | The conjugated pyrrole ester absorbs strongly. |
| Stain (Backup) | KMnO | General oxidative stains. Note: Ehrlich’s reagent is less effective on N-substituted pyrroles. |
Stability Check (The "Acid Test")
Pyrroles are electron-rich and prone to acid-catalyzed polymerization, turning the compound into a black tar. While the ester group provides some stabilization, standard silica gel is slightly acidic (pH ~5.5–6.0).
Diagnostic Step: If your TLC spot streaks or turns brown upon heating without stain, your compound is decomposing. Corrective Action: Pre-treat your column solvent with 1% Triethylamine (TEA) to neutralize the silica surface [1].
Module 2: The Purification Protocol
Workflow Logic
The following diagram outlines the decision process for solvent selection and troubleshooting based on TLC results.
Figure 1: Decision matrix for solvent selection and silica neutralization.
Step-by-Step Procedure
Reagents:
-
Silica Gel (230–400 mesh)
-
Hexanes (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Triethylamine (Optional, for neutralization)
Protocol:
-
Slurry Preparation: Dissolve the crude residue in a minimum amount of Dichloromethane (DCM). Add silica gel (ratio 1:2 w/w relative to crude mass) and evaporate to dryness (dry loading). This prevents band broadening due to solvent effects.
-
Column Packing: Pack the column with silica gel.[1] If using TEA, flush the column with 3 Column Volumes (CV) of Hexanes + 1% TEA before introducing the gradient.
-
Elution Gradient:
-
0–2 CV: 100% Hexanes (Elutes non-polar impurities).[2]
-
2–5 CV: 5% EtOAc in Hexanes.
-
5–15 CV: Linear gradient to 25% EtOAc in Hexanes.
-
Hold: Hold at 25% EtOAc until the product elutes.
-
-
Fraction Collection: Collect small fractions (approx. 1/10th of CV). The N-methyl ester typically elutes before the N-H starting material.
Module 3: Troubleshooting & FAQs
Q1: My product and starting material are co-eluting. How do I separate them?
Root Cause: The polarity difference between the N-Me and N-H forms is insufficient in EtOAc/Hexanes. Solution: Switch selectivity. Use Dichloromethane (DCM) as the primary solvent.
-
The N-H pyrrole (Starting Material) is a hydrogen bond donor and interacts more strongly with silica in DCM than the N-Me product.
-
New System: Start with 100% DCM. If the product does not move (Rf < 0.2), add 0.5% Methanol (MeOH).
Q2: The product turns black on the column or after evaporation.
Root Cause: Polymerization.[3] While the ester is stable, trace acid on the silica or in the solvent (e.g., acetic acid impurities in EtOAc) can trigger oligomerization [2]. Solution:
-
Neutralize: As mentioned in Module 1, add 0.5–1.0% Triethylamine to the mobile phase.
-
Temperature: Keep the rotary evaporator bath < 40°C.
-
Storage: Store the purified oil/solid at -20°C immediately.
Q3: I see a "ghost" spot that trails the product.
Root Cause: This is often the carboxylic acid (hydrolysis product) or the N-H starting material streaking. Solution:
-
If it is the Acid: It will not elute well without 1% Acetic Acid (do NOT mix Acetic Acid with the TEA recommendation above).
-
Verification: Perform a mini-workup on a small aliquot of the fraction (shake with NaHCO3). If the spot disappears from the organic layer, it was the acid.
Q4: Can I use Reverse Phase (C18) for this?
Answer: Yes, and it is often superior for difficult separations.[2]
-
System: Water/Acetonitrile (with 0.1% Formic Acid).
-
Gradient: 5% to 95% MeCN.
-
Benefit: The N-methyl group adds significant hydrophobicity, increasing retention on C18 compared to the N-H precursor, often resulting in baseline separation [3].
Module 4: Visualizing the Separation Mechanism
The following diagram illustrates the interaction mechanism on the silica surface, explaining why the N-Me product elutes faster.
Figure 2: Mechanistic basis for separation. The N-methylation eliminates the H-bond donor capability, reducing affinity for the polar silica stationary phase.
References
-
BenchChem Technical Support. (2025).[1] Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives. Retrieved from
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic techniques for preparative separations with moderate resolution.[2] The Journal of Organic Chemistry, 43(14), 2923–2925.[2]
-
Biotage. (2025).[4] Successful Flash Chromatography: Reversed Phase Solvents and Media. Retrieved from
-
MedChemExpress. (2025). Methyl 1H-pyrrole-2-carboxylate Product Information & Handling. Retrieved from
Sources
Troubleshooting side reactions in the N-methylation of pyrrole esters
Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is designed for researchers and drug development professionals troubleshooting the N-methylation of electron-deficient pyrrole esters.
Pyrrole esters (such as methyl or ethyl pyrrole-2-carboxylate) present unique synthetic challenges. The electron-withdrawing ester group reduces the nucleophilicity of the pyrrole nitrogen, while the ambident nature of the pyrrolyl anion opens the door to competing C-alkylation. Furthermore, the ester moiety itself is vulnerable to hydrolysis or transesterification under harsh basic conditions. This guide provides diagnostic workflows, mechanistic causality, and self-validating protocols to ensure high-yielding, regioselective N-methylation.
Decision matrix for optimizing pyrrole ester N-methylation and avoiding side reactions.
Diagnostic Troubleshooting Guides
Issue 1: Poor Regioselectivity (C-Alkylation vs. N-Alkylation)
Observation: NMR or LC-MS analysis indicates methylation at the C2, C3, C4, or C5 position rather than the target pyrrole nitrogen. Mechanistic Causality: The pyrrole ring is an ambident nucleophile. Upon deprotonation (pKa ~17.5), the negative charge of the pyrrolide anion is delocalized across the nitrogen and the carbon atoms of the aromatic ring[1]. The regioselectivity of the subsequent electrophilic attack is heavily dictated by the base's counterion. Hard cations, such as Mg²⁺ (from Grignard reagents) or Li⁺, form tight, covalent coordinate bonds with the hard nitrogen atom. This effectively blocks the nitrogen, forcing the methylating agent to attack the carbon atoms (C-alkylation)[2]. Corrective Action: To drive pure N-methylation, you must use bases with large, soft cations like K⁺ or Cs⁺. When paired with highly solvating polar aprotic solvents (like DMF or DMSO), these cations dissociate completely, leaving a "naked" and highly reactive nitrogen anion that readily undergoes N-alkylation[1][2].
Issue 2: Ester Hydrolysis and Transesterification
Observation: The isolated product is an N-methylated carboxylic acid, or a mixture of methyl and ethyl esters (when starting with an ethyl ester substrate). Mechanistic Causality: Pyrrole esters are highly sensitive to nucleophilic attack at the carbonyl carbon. If strong hydroxide bases (e.g., KOH, NaOH) are utilized in solvents like DMSO or alcohols, the hydroxide acts as a nucleophile, causing rapid saponification of the ester into a carboxylate[3]. If methyl iodide is present in the reaction mixture, this newly formed carboxylate can subsequently undergo an S_N2 reaction to form a methyl ester, resulting in unintended transesterification[3]. Corrective Action: Strictly avoid hydroxide bases. Utilize non-nucleophilic bases such as anhydrous K₂CO₃ or Cs₂CO₃. If the substrate is exceptionally sensitive, switch to the Dimethyl Carbonate (DMC) protocol, which acts as both a mild methylating agent and solvent, avoiding strong bases entirely[4].
Quantitative Regioselectivity and Yield Profiles
Understanding the quantitative impact of your reagent selection is critical. The table below summarizes expected outcomes based on established literature parameters.
| Base / Reagent System | Solvent | Dominant Pathway | Typical Yield | N:C Alkylation Ratio | Mechanistic Rationale |
| Pyrrolyl-MgBr (Grignard) | Ether / THF | C-Alkylation | < 30% | < 1:4 | Tight covalent N-Mg bond blocks N-attack; directs electrophile to C2/C3[2]. |
| KOH + MeI | DMSO | N-Alkylation (with Transesterification) | Variable | > 95:5 | Hydroxide saponifies the ester group prior to/during methylation[3]. |
| K₂CO₃ + MeI | DMF | Pure N-Alkylation | 80–95% | > 99:1 | Polar aprotic solvent solvates K⁺, leaving a highly reactive N-anion[1]. |
| DABCO + Dimethyl Carbonate | DMC (Neat) | Pure N-Alkylation | 72–98% | > 99:1 | Mild basic conditions avoid strong nucleophiles, suppressing hydrolysis[4]. |
Validated Experimental Protocols
Every protocol utilized in drug development must be a self-validating system. The following methodologies include built-in checks to confirm reaction success prior to workup.
Protocol A: Standard N-Methylation (K₂CO₃ / MeI)
This is the workhorse protocol for standard pyrrole esters, utilizing the soft K⁺ cation to ensure N-regioselectivity.
-
Preparation: Charge a flame-dried round-bottom flask with the pyrrole ester (1.0 eq) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Causality: K₂CO₃ is a non-nucleophilic base; ensuring it is strictly anhydrous prevents hydroxide generation and subsequent ester saponification.
-
Alkylation: Cool the mixture to 0 °C. Add Methyl Iodide (MeI) (1.5 eq) dropwise. Causality: The reaction is exothermic; cooling prevents poly-methylation and minimizes the volatility loss of MeI.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
System Validation Check: Before quenching, remove a 10 µL aliquot, dilute in EtOAc, and wash with water. Run on TLC (Hexanes:EtOAc 3:1). The N-methylated product will lack the hydrogen-bonding N-H donor, resulting in a significantly higher
value compared to the starting material. By ¹H NMR, validate success by the complete disappearance of the broad N-H signal (typically 9.0–11.0 ppm) and the appearance of a sharp N-CH₃ singlet ( 3.6–4.0 ppm). -
Workup: Quench with ice-water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over Na₂SO₄ and concentrate.
Protocol B: Green N-Methylation (DMC / DABCO)
For highly sensitive esters prone to hydrolysis, this protocol utilizes Dimethyl Carbonate (DMC), which is considered a "green" reagent and completely avoids the use of inorganic bases[4].
-
Preparation: Combine the pyrrole ester (1.0 eq), DABCO (0.1 eq), and DMF (1.0 volume equivalent) in a sealed pressure tube.
-
Reagent Addition: Add Dimethyl Carbonate (DMC) (10–20 eq). Causality: DMC acts as both the methylating agent and the co-solvent. DABCO acts as a nucleophilic catalyst to activate the DMC.
-
Heating: Seal the tube and heat the mixture to 90 °C for 12 hours. Causality: DMC requires elevated temperatures to undergo nucleophilic attack and release CO₂.
-
System Validation Check: The reaction generates CO₂ gas as a byproduct. Carefully venting the vessel (if not using a pressure-rated tube) will reveal gas evolution. The cessation of gas evolution is a physical indicator that the methylation is nearing completion. Confirm with LC-MS; the mass should shift by +14 Da (addition of CH₃, loss of H).
-
Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.
Frequently Asked Questions (FAQs)
Q: Why am I getting a mixture of methyl and ethyl esters when I try to N-methylate my ethyl pyrrole-2-carboxylate? A: You are observing transesterification caused by saponification. If you are using KOH or NaOH in DMSO/MeOH, the hydroxide ion attacks the ester carbonyl. The resulting carboxylate then reacts with your methylating agent (MeI) to form the methyl ester[3]. To fix this, switch to a non-nucleophilic base like K₂CO₃ or Cs₂CO₃.
Q: My pyrrole ester is highly electron-deficient and isn't reacting completely with K₂CO₃/MeI. What should I do? A: Electron-withdrawing ester groups heavily reduce the nucleophilicity of the pyrrole nitrogen. If K₂CO₃ fails to drive the reaction to completion, you can use NaH in DMF to ensure 100% irreversible deprotonation prior to adding MeI. Alternatively, you can employ phase-transfer catalysis (PTC) using NaOH, water/DCM, and tetrabutylammonium bromide (TBAB), which creates a highly reactive, soft quaternary ammonium pyrrolide ion pair[2].
Q: I see C-methylated byproducts in my NMR. How do I stop this? A: Ensure you are not using lithium bases (like n-BuLi or LiHMDS) or Grignard reagents. Switch to cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. The large, soft cesium cation dissociates completely from the pyrrolide anion, leaving the nitrogen sterically unhindered and electronically favored for S_N2 attack[1][2].
References
-
[2] Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry. Available at:[Link]
-
[3] Assessment of Conjugation Pathways in N-Methylporphyrins that Are Fused to Acenaphthylene, Phenanthrene, or Pyrene: Evidence for the Presence of Alternative Aromatic Circuits. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
[4] Cas 96-54-8,N-Methyl pyrrole. LookChem (Citing: Laurila, Michael L. et al., Green N-methylation of electron deficient pyrroles with dimethylcarbonate). Available at:[Link]
Sources
Optimizing solvent conditions for reactions involving 1-Methyl-1h-pyrrole-2-carboxylate
Executive Summary & Molecule Profile
1-Methyl-1H-pyrrole-2-carboxylate (CAS: 1193-62-0) serves as a critical scaffold in medicinal chemistry, particularly for accessing polysubstituted pyrrole alkaloids (e.g., Lamellarins) and kinase inhibitors.
Unlike bare pyrrole, the presence of the C2-ester group significantly alters the electron density of the ring, deactivating it toward electrophilic attack while simultaneously directing regioselectivity. The choice of solvent is not merely about solubility; it dictates the transition state energy in C-H activation and the regiochemical outcome in electrophilic substitutions.
Physicochemical Profile
| Parameter | Value | Implications for Solvent Selection |
| Physical State | Low-melting solid / Liquid (mp 22–24 °C) | Can be handled as a neat liquid in warm labs; requires precise weighing. |
| LogP | ~1.6 (Moderate Lipophilicity) | Soluble in DCM, EtOAc, Toluene. Poor water solubility requires co-solvents for hydrolysis. |
| pKa (Conj. Acid) | ~ -3.8 (Ester oxygen) | Susceptible to protonation only by strong acids; stable in weak acidic media. |
| Electronic State | Electron-deficient (relative to pyrrole) | Requires higher temperatures or more active catalysts for C-H functionalization. |
Module A: C-H Activation & Functionalization
Context: Transition metal-catalyzed (Pd, Rh, Ru) direct arylation.
The Core Challenge: The "Polarity vs. Mechanism" Trade-off
In Palladium-catalyzed C-H arylation, the solvent plays a dual role: stabilizing the active catalytic species and facilitating the Concerted Metallation-Deprotonation (CMD) step.
-
Non-Polar Systems (Toluene/Xylene): Favor the CMD mechanism when using carboxylate additives (e.g., Pivalic acid). The non-polar environment forces the association of the pivalate anion with the Palladium center.
-
Polar Aprotic Systems (DMA/DMF): Essential for stabilizing cationic Pd intermediates or when using Ag(I) salts as oxidants.
Workflow: Optimizing C-H Arylation Conditions
Figure 1: Decision matrix for solvent and additive selection in Pd-catalyzed C-H arylation.
Troubleshooting Guide: C-H Activation
Q: My reaction in Toluene stalled at 20% conversion. What is wrong?
A: You likely lack a "Proton Shuttle." In non-polar solvents like Toluene, the carbonate base (e.g.,
-
Fix: Add 30 mol% Pivalic Acid (PivOH) . This generates soluble Pd-pivalate species, which significantly lowers the energy barrier for C-H cleavage via the CMD mechanism [1].
Q: I am seeing a mixture of C5 (major) and C4 (minor) arylation. How do I improve C5 selectivity? A: Regioselectivity in this substrate is dominated by sterics and electronics. The ester at C2 directs to C5 electronically.
-
Solvent Tweak: Switch to DMA (Dimethylacetamide) . Polar aprotic solvents often enhance the electronic differentiation between C5 and C4 compared to non-polar solvents.
-
Ligand Tweak: If solvent switching fails, employ a bulky phosphine ligand (e.g.,
) to sterically discourage attack at the crowded C4 position (beta to the ester) [2].
Module B: Electrophilic Aromatic Substitution (EAS)
Context: Bromination, Nitration, Friedel-Crafts Acylation.
Regioselectivity Rules
For 1-methyl-1H-pyrrole-2-carboxylate:
-
C5 Position: The most reactive site (alpha-position).
-
C4 Position: The secondary site (beta-position), accessed only if C5 is blocked or via specific directing groups.
Solvent Recommendations for EAS
| Reaction Type | Recommended Solvent | Why? |
| Bromination (NBS) | THF or DMF (Low Temp) | THF (-78°C): Maximizes regioselectivity for C5 mono-bromination. Higher temperatures or polar solvents like DMF can lead to over-bromination (C4/C5 di-bromo). |
| Vilsmeier-Haack | DCM / DCE | DCM: Allows strict temperature control (0°C to RT). The Vilsmeier reagent requires a non-nucleophilic solvent. |
| Nitration | Acetic Anhydride | Acts as both solvent and reagent (via acetyl nitrate formation). Avoids strong mineral acids which can polymerize the pyrrole. |
Q: Why do I get tar/polymerization during nitration?
A: Pyrroles are acid-sensitive.[1] Using standard
-
Protocol: Use Acetyl Nitrate (generated in situ from
and Acetic Anhydride) at -10°C. The solvent system must be buffered and free of strong protic acids [3].
Module C: Hydrolysis & Workup
Context: Saponification of the methyl ester to the carboxylic acid.
The Miscibility Problem
Methyl esters on lipophilic scaffolds often resist hydrolysis because they "oil out" in aqueous base.
Standard Protocol:
-
Reagents: LiOH (2-3 equiv).
-
Solvent: THF : Water (3:1 ratio) or MeOH : Water (3:1).
Q: The reaction is extremely slow (24h+). A: The reaction is likely biphasic.
-
Diagnosis: Stop stirring. If you see two distinct layers, the hydrolysis is occurring only at the interface.
-
Optimization: Add Methanol to the THF/Water mixture until the system becomes monophasic (homogeneous). Alternatively, warm to 50°C.
Q: How do I isolate the acid without extracting impurities? A: Use the "Basic Wash" technique.
-
Dilute reaction with water.
-
Wash the basic aqueous layer with EtOAc (removes unreacted ester and non-polar impurities).
-
Acidify the aqueous layer to pH 3-4 with 1M HCl.
-
Extract the precipitated acid into EtOAc.
References
-
Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation (CMD) mechanism in Palladium-catalyzed C-H activation. Chemistry Letters. (Contextual grounding for Pivalic Acid usage).
-
Gong, X., et al. (2010). Palladium-Catalyzed C-H Arylation of 2,5-Substituted Pyrroles. Organic Letters. (Specific data on pyrrole arylation regioselectivity).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Authoritative text on pyrrole acid sensitivity and EAS regioselectivity).
-
MedChemExpress. (2024). Methyl 1H-pyrrole-2-carboxylate Product Information. (Solubility and stability data).
(Note: While specific "solvent optimization" papers for this exact CAS number are rare, the protocols above are derived from the foundational reactivity of 2-substituted pyrroles established in the cited literature.)
Sources
Technical Support Center: Purification of Methyl 1-methyl-1H-pyrrole-2-carboxylate
This technical guide details the purification protocols for Methyl 1-methyl-1H-pyrrole-2-carboxylate (also known as Methyl 1-methylpyrrole-2-carboxylate).[1][2] The strategies below are categorized by the synthesis route employed, as the impurity profile differs significantly between Esterification (starting from acid) and N-Methylation (starting from pyrrole ester).
Product Profile:
-
Target Molecule: Methyl 1-methyl-1H-pyrrole-2-carboxylate[1][2]
-
Physical State: Clear to yellow liquid (at room temperature).[1][2]
-
Key Stability Note: Pyrroles are electron-rich and prone to oxidative polymerization ("browning") upon exposure to air and light.[1][2] Store under inert atmosphere (N₂/Ar) at 2–8 °C.
Part 1: Diagnostic & Decision Matrix
Before selecting a protocol, identify your synthesis route to determine the primary impurity.[2]
Figure 1: Decision matrix for selecting the appropriate purification method based on the synthesis precursor.
Part 2: Troubleshooting Protocols
Scenario A: Removing Unreacted Carboxylic Acid
Context: You synthesized the target via Fischer esterification or acyl chloride coupling, and the crude mixture contains unreacted 1-methyl-1H-pyrrole-2-carboxylic acid .[1][2]
Mechanism: The impurity is a carboxylic acid (
Protocol:
-
Dilution: Dissolve the crude reaction mixture in a non-miscible organic solvent (Ethyl Acetate or Dichloromethane). Use ~10 mL solvent per gram of crude.[1][2]
-
Basic Wash: Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (NaHCO₃) .[1][2]
-
Observation: Effervescence (
gas) indicates acid neutralization.[2]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
-
-
Brine Wash: Wash once with saturated NaCl (Brine) to remove residual water and break potential emulsions.[1][2]
-
Drying: Dry the organic layer over anhydrous
orngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> , filter, and concentrate in vacuo.[2]
| Component | Solubility (Organic Layer) | Solubility (Aq. NaHCO₃ Layer) |
| Product (Ester) | High | Negligible |
| Impurity (Acid) | High (as neutral acid) | High (as Carboxylate Salt) |
Scenario B: Removing Unreacted NH-Pyrrole Ester
Context: You synthesized the target via N-methylation of Methyl 1H-pyrrole-2-carboxylate using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) and a base (e.g., NaH).[1][2]
The Challenge: The starting material (NH-ester) is not acidic enough (
Method 1: Vacuum Distillation (Recommended for Scale >5g)
The N-methyl group removes the hydrogen bond donor capability, significantly lowering the boiling point compared to the NH-precursor.[1]
Protocol:
-
Set up a short-path distillation apparatus.
-
Collect the first fraction (lower boiling point) which corresponds to the N-methyl product .[1][2]
-
The residue (higher boiling point) will be enriched with the unreacted NH-ester.[1][2]
Method 2: Flash Column Chromatography (Recommended for High Purity)
The N-methyl product is less polar than the NH-starting material due to the absence of the N-H hydrogen bond donor.[1][2]
Stationary Phase: Silica Gel (230-400 mesh).[1][2] Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 80:20).[1][2]
| Compound | Polarity | Rf Value (approx. in 4:1 Hex:EtOAc) | Elution Order |
| N-Methyl Product | Low | ~0.60 | First |
| NH-Ester Impurity | Medium | ~0.35 | Second |
Scenario C: Removing Methylating Agents (Safety Critical)
Context: Excess Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) is highly toxic and must be quenched before workup.[2]
Protocol:
-
Quenching: Add aqueous Ammonium Hydroxide (NH₄OH) or a solution of Glycine to the reaction mixture.
-
Stirring: Stir vigorously for 30–60 minutes.
-
Extraction: Proceed with standard aqueous workup. The methylated amine byproducts will wash away in the aqueous phase.[1][2]
Part 3: Frequently Asked Questions (FAQ)
Q: My product turned brown after sitting on the bench overnight. What happened? A: Pyrroles are electron-rich heteroaromatics susceptible to autoxidation and polymerization, catalyzed by light and trace acids.[1][2]
-
Fix: Pass the material through a small pad of basic alumina (to remove trace acid) and store it under Nitrogen/Argon in the dark at 4°C.
Q: Can I use recrystallization to purify the N-methyl ester? A: Likely not.[1][2] Unlike the NH-ester precursor (which is a solid, MP 74-78 °C), the Methyl 1-methyl-1H-pyrrole-2-carboxylate is a liquid at room temperature [3].[1][2] Distillation is the preferred physical purification method.[1][2]
Q: I used NaH for methylation. How do I safely quench the excess base? A: Quench carefully with Methanol first (to destroy NaH with mild H₂ evolution), followed by water.[1][2] Do not add water directly to dry NaH.[1][2]
References
-
PubChem. (2025).[1][2][6] Methyl 1-methylpyrrole-2-carboxylate Compound Summary. National Library of Medicine.[1][2] Retrieved March 3, 2026, from [Link]
Sources
- 1. Methyl pyrrole-2-carboxylate | C6H7NO2 | CID 136930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 1-methylpyrrole-2-carboxylate | C7H9NO2 | CID 142178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 1-methylpyrrole-2-carboxylate [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. Methyl 2-pyrrolecarboxylate CAS#: 1193-62-0 [m.chemicalbook.com]
- 6. 甲基吡咯-2-羧酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: High-Purity Recrystallization of 1-Methyl-1H-pyrrole-2-carboxylate
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist in early-stage drug development, I frequently consult with researchers struggling to isolate high-purity pyrrole derivatives. 1-Methyl-1H-pyrrole-2-carboxylate—and its corresponding free acid—present unique crystallographic challenges. They are notoriously sensitive to auto-oxidation and highly prone to "oiling out" (liquid-liquid phase separation) during cooling.
This guide abandons generic advice in favor of mechanistically grounded, self-validating protocols. Every troubleshooting step below is designed to help you understand the causality behind the chemistry, ensuring your workflows yield >99% purity.
Part 1: Core Troubleshooting & FAQs
Q1: Why does my 1-Methyl-1H-pyrrole-2-carboxylate form a dark oil at the bottom of the flask instead of crystallizing? A1: This is a classic case of "oiling out," which occurs when the melting point of your solute is lower than the saturation temperature of the chosen solvent system. When cooling is too rapid or the solvent is too non-polar, the ester separates as a supercooled liquid rather than forming a crystal lattice. Causality & Validation: To prevent this, you must control the supersaturation curve. Transition to a binary solvent system (e.g., Ethyl Acetate/Hexane)[1]. A self-validating approach is to add a seed crystal exactly at the cloud point. If the seed dissolves, the solution is not yet supersaturated. If the seed remains and begins to grow, you have successfully bypassed homogeneous nucleation, forcing crystalline growth and entirely preventing oiling out.
Q2: My crude product has a distinct brown/yellow discoloration. How do I remove these impurities without sacrificing yield?
A2: The pyrrole ring is highly electron-rich and susceptible to radical-initiated auto-oxidation. This oxidation generates highly conjugated, high-molecular-weight oligomers (often studied as "brown carbon" chromophores in atmospheric chemistry) that severely darken the product[2].
Causality & Validation: Standard recrystallization fails here because these amorphous oligomers often become trapped within the growing crystal lattice. You must integrate a hot activated carbon (Norit) decolorization step. The highly porous carbon selectively adsorbs these large, conjugated impurities based on size exclusion and
Q3: How does the solvent strategy differ if I am recrystallizing the free acid (1-Methyl-1H-pyrrole-2-carboxylic acid) instead of the ester? A3: The free acid possesses both a hydrogen-donating hydroxyl group and a hydrogen-accepting carbonyl, allowing it to form highly stable cyclic dimers in the solid state[3]. This drastically increases its melting point and alters its solubility profile compared to the ester. Causality & Validation: While the ester crystallizes beautifully from non-polar anti-solvents like Hexane, the strongly hydrogen-bonded free acid requires a more polar protic or aprotic system to disrupt these dimers during dissolution. Methanol/Diethyl ether or pure Chloroform are optimal for the free acid[4].
Part 2: Quantitative Solvent Selection Data
To optimize your scale-up, compare the thermodynamic environments of your solvent systems. The table below summarizes field-tested solvent ratios and expected recoveries.
| Compound | Preferred Solvent System | Ratio (v/v) | Est. Dielectric Constant ( | Expected Recovery | Visual Purity |
| Methyl 1-methyl-1H-pyrrole-2-carboxylate | Ethyl Acetate / Hexane | 1:3 to 1:5 | ~2.5 - 3.0 | 82 - 88% | Colorless needles |
| 1-Methyl-1H-pyrrole-2-carboxylic acid | Methanol / Diethyl Ether | 1:4 | ~8.0 - 10.0 | 75 - 80% | White powder |
| 1-Methyl-1H-pyrrole-2-carboxylic acid | Chloroform (Pure) | N/A | 4.8 | 65 - 70% | Pale yellow solid |
Part 3: Step-by-Step Methodology
Self-Validating Decolorization & Recrystallization Protocol
(Optimized for Methyl 1-methyl-1H-pyrrole-2-carboxylate)
-
Dissolution: In a round-bottom flask, suspend 10 g of crude ester in 15 mL of Ethyl Acetate. Heat to 60°C under gentle stirring until fully dissolved.
-
Decolorization: Add 0.5 g of activated carbon (Norit). Boil gently for 5 minutes.
-
Mechanistic Note: Heating decreases solvent viscosity, allowing the oxidized pyrrole oligomers to deeply penetrate the carbon pores[2].
-
-
Hot Filtration: Filter the hot suspension through a tightly packed pad of Celite using a pre-warmed Buchner funnel.
-
Self-Validation: Inspect the filtrate. It must be completely transparent and colorless. If a yellow tint persists, the carbon loading was insufficient; repeat Step 2.
-
-
Anti-Solvent Addition: Transfer the clear filtrate to a clean flask maintained at 50°C. Slowly add warm Hexane dropwise until the solution becomes faintly turbid (this is your cloud point). Immediately add 1-2 drops of Ethyl Acetate until the solution just turns clear again.
-
Seeding & Controlled Cooling: Cool the solution at a strict rate of 0.5°C/min. At 40°C, introduce 5-10 mg of pure seed crystals.
-
Self-Validation: Observe the seeds. If they grow, proceed to cool the flask to 4°C. If they dissolve, you have added too much Ethyl Acetate; add more Hexane to restore supersaturation.
-
-
Isolation: Filter the resulting crystals under vacuum, wash with 10 mL of ice-cold Hexane to displace mother liquor impurities, and dry under high vacuum (0.1 Torr) for 4 hours to remove residual solvent.
Part 4: Workflow Visualization
Workflow for the recrystallization of 1-Methyl-1H-pyrrole-2-carboxylate addressing oiling out.
Part 5: References
1.[4] Product Class 13: 1H-Pyrroles - Thieme-connect.de 2.[1] Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - MDPI 3.[2] Atmospheric Brown Carbon: Sources, Optical Properties, and Chromophore Composition - Aerosol and Air Quality Research 4.[3] Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum - ResearchGate
Sources
Technical Support Center: Iron-Catalyzed Synthesis of Pyrrole Esters
Diagnostic & Triage Center
Welcome to the technical support hub. Before proceeding to the detailed protocols, use this diagnostic logic to identify the specific failure mode of your iron-catalyzed reaction.
Interactive Troubleshooting Flowchart
Use this decision tree to identify the root cause of your impurity profile.
Figure 1: Diagnostic logic for identifying impurity sources in iron-catalyzed pyrrole synthesis.
Technical Deep Dive: Impurity Mechanisms
In the synthesis of pyrrole esters (commonly via the Paal-Knorr condensation or Hantzsch-type multicomponent coupling), Iron(III) chloride (
The "Black Tar" Phenomenon: Oxidative Polymerization
Pyrrole esters are electron-rich heteroaromatics.
-
Mechanism:
can oxidize the pyrrole ring to a radical cation.[1] These radicals couple at the -positions (or -positions if blocked), leading to polypyrrole chains. -
Symptom: The reaction mixture turns opaque black; workup yields an insoluble solid (tar).
-
Prevention:
-
Strict Anaerobic Conditions: Oxygen accelerates this radical propagation.
-
Minimum Effective Loading: Do not exceed 5-10 mol%
unless necessary. -
Solvent Choice: Avoid protic solvents if polymerization is observed; nitromethane or DCM often mitigate this compared to THF.
-
The "Pink Shift": Iron Chelation vs. Auto-oxidation
A persistent pink or red hue in the isolated ester often indicates one of two issues:
-
Residual Iron: Iron coordinates strongly to the pyrrole nitrogen and the ester carbonyl oxygen, forming stable colored complexes.
-
Auto-oxidation: Pyrroles are photosensitive. In the presence of trace acid (residual catalyst), they undergo auto-oxidation to form dipyrromethenes (red/pink pigments).
Optimized Protocols & Process Control
Protocol A: The "Clean" Paal-Knorr Synthesis
Best for: Synthesis of pyrrole esters from 1,4-dicarbonyls and amino esters.
Reagents:
-
1,4-Dicarbonyl substrate (1.0 equiv)
-
Primary Amine/Amino Ester (1.2 equiv)
-
Catalyst:
(5 mol%) -
Solvent: Ethanol (Green) or Toluene (if water removal is needed)
Step-by-Step Workflow:
-
Catalyst Activation: Dissolve
in the solvent before adding the pyrrole precursors. This ensures homogeneous distribution and prevents localized "hotspots" of oxidation. -
Controlled Addition: Add the amine component slowly at
. The initial imine formation is exothermic. -
Reaction: Warm to room temperature (or reflux for sterically hindered substrates). Monitor by TLC.
-
Critical Checkpoint: If the solution turns black immediately, quench and restart with degassed solvents.
-
-
Iron Removal (The "Chelation Wash"):
-
Upon completion, dilute with EtOAc.
-
Wash 1: 1M
(removes unreacted amine). -
Wash 2 (CRITICAL): Wash with 10% aqueous EDTA (disodium salt) or saturated Rochelle salt (Potassium Sodium Tartrate) solution. Stir the biphasic mixture vigorously for 15 minutes. This pulls Fe residues into the aqueous phase.
-
Wash 3: Brine.
-
-
Purification: Dry over
. If the crude oil is pink, filter through a short pad of silica gel (eluting with 10% EtOAc/Hex) immediately.
Protocol B: Multicomponent Coupling (Nitroolefin Route)
Best for: Direct synthesis of highly functionalized pyrrole esters.
This route uses
Data Summary: Solvent Effects on Impurity Profile
| Solvent | Yield (%) | Impurity Profile | Recommendation |
| Dichloromethane | 85-92% | Low tars, easy Fe removal | Preferred |
| THF | 60-75% | Moderate polymerization (darkening) | Avoid for sensitive substrates |
| Water | 70-80% | Product precipitates, but Fe entrapment is high | Good for "Green" chem, requires recrystallization |
| Toluene | 80-88% | Low tars, requires heat | Good for scale-up |
Mechanistic Visualization
Understanding the divergence between the desired cyclization and the undesired polymerization is key to control.
Figure 2: Mechanistic divergence.[1]
Frequently Asked Questions (FAQ)
Q: My product is an oil that turns black after 24 hours. Why? A: This is "Acid-Catalyzed Decomposition." Even if you removed the bulk Iron, trace Lewis acidity (from residual metal salts) combined with air will degrade electron-rich pyrroles.
-
Fix: Store the product with a stabilizer (e.g., trace BHT) or, more importantly, ensure the final purification step involved a basic wash (saturated
) to neutralize any acidic residues. Store under Argon at .
Q: Can I use
Q: How do I remove Iron to <10 ppm for pharma applications? A: Standard extraction is insufficient.
-
Scavenger Resins: Use Thiol- or Amine-functionalized silica scavengers (e.g., SiliaMetS®) in the final organic solution. Stir for 2 hours, then filter.
-
Crystallization: If the ester is a solid, recrystallization from EtOH/Water is the most effective method for rejecting metal salts.
Q: I am using an amino acid ester as the amine source, but the yield is low.
A: Amino acid esters are often supplied as HCl salts.
-
Fix: You must add a stoichiometric base (like
or NaOAc) to free the amine before adding the iron catalyst. However, excess base can deactivate the iron. A balanced approach is to use Sodium Acetate as a buffer.
References
-
Mechanism of Paal-Knorr: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[3][4][5][6] Journal of Organic Chemistry, vol. 56, no. 24, 1991, pp. 6924–6931. Link
-
Iron-Catalyzed Synthesis: Azizi, N., et al. "Iron-Catalyzed Inexpensive and Practical Synthesis of N-Substituted Pyrroles in Water."[4][7] Synlett, vol. 2009, no.[4][7] 14, 2009, pp. 2245–2248.[4] Link
-
Iron Removal Strategies: Garrett, C. E., and Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, vol. 346, no. 8, 2004, pp. 889–900. (Note: Principles apply to Fe removal via chelation). Link
-
Multicomponent/Nitroolefin Route: Li, L., et al. "FeCl3-Catalyzed Addition and Cyclization of Enamino Esters with Nitroolefins."[7] Synthesis, vol. 44, no.[3][7] 04, 2012, pp. 532–540.[7] Link
-
Polymerization Mechanism: Armes, S. P. "Polymerization of Pyrrole: Oxidative Mechanism." Synthetic Metals, vol. 20, 1987. Link
Sources
Validation & Comparative
High-Resolution vs. Benchtop NMR for the Structural Confirmation of 1-Methyl-1H-pyrrole-2-carboxylate: A Comparative Guide
Executive Summary
1-Methyl-1H-pyrrole-2-carboxylate is a privileged heterocyclic scaffold, frequently utilized as a foundational building block in the design and synthesis of selective DNA minor groove alkylators and targeted kinase inhibitors. In drug development, the unambiguous structural characterization of this starting material is paramount; even trace amounts of unreacted precursors or regioisomeric impurities (e.g., 1-methyl-1H-pyrrole-3-carboxylate) can severely derail downstream synthetic workflows.
As an Application Scientist, I am frequently asked whether modern 60 MHz benchtop NMR systems can replace traditional 400–600 MHz high-resolution spectrometers for the routine QA/QC of such heterocycles. This guide objectively compares the analytical performance of High-Resolution NMR against Benchtop NMR for the structural confirmation of 1-Methyl-1H-pyrrole-2-carboxylate, providing self-validating experimental protocols and quantitative spectral data.
The Causality of Experimental Choices: Why High-Field NMR is Required
To understand why instrument selection matters, we must examine the physical causality behind pyrrole NMR spectroscopy. In an unsubstituted pyrrole molecule, structural symmetry results in only three unique proton signals and two unique carbon signals in the aromatic region[1]. However, substituting the N1 position with a methyl group and the C2 position with a carboxylate completely breaks this symmetry, rendering the remaining aromatic protons (H-3, H-4, and H-5) chemically and magnetically non-equivalent[1].
The causality behind choosing a high-field system lies in the physics of spin-spin coupling (
-
The Benchtop Limitation (60 MHz): At 60 MHz, the chemical shift difference between H-3 (~6.93 ppm) and H-5 (~6.78 ppm) translates to merely 9 Hz. Because the ratio
approaches 1, the spin system exhibits severe second-order effects (roofing and peak coalescence). The distinct doublet of doublets (dd) and pseudo-triplet (t) patterns collapse into an uninterpretable multiplet, making it impossible to confidently rule out regioisomers. -
The High-Resolution Advantage (600 MHz): At 600 MHz, the dispersion between these same protons expands to 90 Hz (
), yielding pure first-order spectra. This allows for the precise extraction of -values, which is the only definitive, non-2D way to confirm the 1,2-substitution pattern.
Objective Performance Comparison
To facilitate easy comparison, the quantitative performance metrics and theoretical spectral data are summarized below.
Table 1: Comparative Analysis of NMR Platforms for Pyrrole Characterization
| Analytical Parameter | 600 MHz High-Resolution NMR (Product) | 60 MHz Benchtop NMR (Alternative) | Impact on Pyrrole Analysis |
| 1H Spectral Dispersion | 600 Hz per ppm | 60 Hz per ppm | High-field prevents second-order overlap of H-3 and H-5. |
| Multiplet Resolution | Baseline resolution of 1.8 Hz couplings | Broad multiplets; fine couplings obscured | Benchtop cannot definitively confirm 1,2- vs 1,3-substitution. |
| 13C Sensitivity | High (Requires ~15 min acquisition) | Low (Requires >4 hours acquisition) | High-field rapidly detects quaternary carbons (C=O, C-2). |
| Throughput / QA | High-throughput with autosampler | Single-sample manual loading | High-field is superior for bulk batch release in drug discovery. |
Table 2: Standard ¹H and ¹³C NMR Assignments (CDCl3)
The following quantitative data represents the expected high-resolution chemical shifts and coupling constants for the 1-methyl-1H-pyrrole-2-carboxylate scaffold[2].
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Structural Assignment |
| ¹H | 6.93 | dd | 4.0, 1.8 | Pyrrole H-3 |
| ¹H | 6.78 | t (or dd) | 2.5, 1.8 | Pyrrole H-5 |
| ¹H | 6.11 | dd | 4.0, 2.5 | Pyrrole H-4 |
| ¹H | ~3.92 | s | - | N-CH₃ |
| ¹H | ~3.80 | s | - | O-CH₃ (Ester) |
| ¹³C | 161.0 | C (Quaternary) | - | C=O (Carbonyl) |
| ¹³C | 129.2 | CH | - | Pyrrole C-5 |
| ¹³C | 122.3 | C (Quaternary) | - | Pyrrole C-2 |
| ¹³C | 117.4 | CH | - | Pyrrole C-3 |
| ¹³C | 107.5 | CH | - | Pyrrole C-4 |
| ¹³C | ~51.0 | CH₃ | - | O-CH₃ |
| ¹³C | ~36.5 | CH₃ | - | N-CH₃ |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural confirmation, the following protocol incorporates internal self-validation mechanisms. A common cause of broad peaks in substituted pyrroles is the quadrupolar relaxation of the ¹⁴N nucleus, but poor shimming can also artificially broaden signals, masking crucial small
Step 1: Sample Preparation
-
Weigh 15–20 mg (for ¹H) or 50–70 mg (for ¹³C) of the synthesized 1-Methyl-1H-pyrrole-2-carboxylate.
-
Dissolve completely in 0.6 mL of high-purity Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Transfer to a clean, unscratched 5 mm NMR tube.
Step 2: Instrument Calibration (The Causality Check)
-
Insert the sample into the 600 MHz spectrometer and lock onto the deuterium signal of CDCl₃.
-
Self-Validation Check: Shim the magnet (Z, Z2, Z3) until the full-width at half-maximum (FWHM) of the residual CHCl₃ peak (7.26 ppm) is strictly < 0.8 Hz . If the FWHM is > 0.8 Hz, the 1.8 Hz
coupling will be obscured[3]. Do not proceed until shimming is optimized.
Step 3: ¹H NMR Acquisition
-
Load a standard 90° proton pulse sequence (e.g., zg30).
-
Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methyl protons.
-
Acquire 16 scans with a spectral width of 12 ppm.
Step 4: ¹³C NMR Acquisition
-
Load a proton-decoupled carbon sequence (e.g., zgpg30).
-
Set D1 to 2.0 seconds.
-
Acquire 512–1024 scans. The low natural abundance of ¹³C requires higher scan counts to resolve the quaternary C-2 (122.3 ppm) and C=O (161.0 ppm) signals[2].
Step 5: Processing and Release
-
Apply a 0.3 Hz exponential line broadening (LB) for ¹H, and 1.0 Hz for ¹³C.
-
Phase and baseline correct manually.
-
Validate the structure by confirming the integration ratio of 1:1:1:3:3 (H-3 : H-5 : H-4 : N-CH₃ : O-CH₃).
Diagnostic Workflow Visualization
The following decision tree illustrates the logical relationship between instrument selection, chemical shift dispersion, and structural confirmation for substituted pyrroles.
Decision tree for selecting NMR platforms based on chemical shift dispersion and overlap.
Conclusion
While benchtop NMR systems offer unparalleled convenience for simple aliphatic monitoring, the structural confirmation of 1-Methyl-1H-pyrrole-2-carboxylate demands the resolving power of a High-Resolution spectrometer. The ability to extract precise
References
-
Title: Molecular modeling, design, and synthesis of some potential selective DNA minor groove alkylators - Auburn University Source: auburn.edu URL: [Link]
-
Title: Ni-catalyzed Carboxylation of Unactivated Primary Alkyl Bromides and Sulfonates with CO2 - AWS Source: amazonaws.com URL: [Link]
Sources
Introduction: The Analytical Imperative for a Key Synthetic Building Block
An In-Depth Comparative Guide to HPLC Methods for Purity Assessment of 1-Methyl-1h-pyrrole-2-carboxylate
1-Methyl-1h-pyrrole-2-carboxylate is a heterocyclic compound that serves as a crucial intermediate and building block in the synthesis of a wide range of pharmaceutical compounds and fine chemicals.[1][2] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is not merely a matter of quality control but a fundamental requirement for the safety, efficacy, and stability of the final drug product. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling to detect, identify, and quantify any impurities present.[3][4]
The physicochemical properties of 1-Methyl-1h-pyrrole-2-carboxylate—specifically its inherent polarity, as indicated by its water solubility and a computed XLogP3-AA value of 1.2—present unique challenges for chromatographic analysis.[1][5] Highly polar analytes are often poorly retained on conventional reversed-phase columns, leading to elution near the solvent front and inadequate separation from impurities.[6][7] This guide, authored from the perspective of a Senior Application Scientist, provides a comparative analysis of three distinct High-Performance Liquid Chromatography (HPLC) methods: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Normal-Phase (NP-HPLC). We will delve into the mechanistic rationale behind each approach, provide detailed experimental protocols, and compare their performance for the robust purity assessment of 1-Methyl-1h-pyrrole-2-carboxylate.
Understanding Potential Impurities
An effective purity method must be capable of separating the main compound from its potential process-related impurities and degradation products. For 1-Methyl-1h-pyrrole-2-carboxylate, these may include:
-
Starting Materials: Unreacted pyrrole-2-carboxylate or methylating agents.
-
Synthetic Byproducts: Isomers, products of over-methylation, or side-products from the specific synthetic route employed (e.g., Paal-Knorr synthesis).[8]
-
Degradation Products: Pyrrole rings can be susceptible to oxidation and polymerization, especially upon exposure to air, light, or acidic conditions, leading to colored impurities and oligomers.[9] Hydrolysis of the methyl ester group to the corresponding carboxylic acid is also a potential degradation pathway.
Method 1: Reversed-Phase HPLC (RP-HPLC) with a Polar-Embedded Stationary Phase
RP-HPLC is the most widely used mode of chromatography, accounting for over 75% of all HPLC applications.[10] Its popularity stems from its robustness and versatility. However, the primary challenge with 1-Methyl-1h-pyrrole-2-carboxylate is achieving sufficient retention on a standard nonpolar C18 stationary phase.
Expert Rationale: To overcome the poor retention of this polar analyte, a standard C18 column is eschewed in favor of a modern reversed-phase column with a polar-embedded or polar-endcapped stationary phase. These phases incorporate polar functional groups (e.g., amides, carbamates) near the silica surface, which alters the selectivity and enhances the retention of polar compounds. This design allows for the use of highly aqueous mobile phases without the risk of "phase dewetting" or collapse, a common issue with traditional C18 columns that leads to drastic loss of retention. The use of a buffer, such as ammonium formate, is critical for controlling the pH and ensuring that any ionizable impurities have a consistent charge state, leading to reproducible retention times and improved peak shape.
Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chemicals & Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Ammonium formate (LC-MS grade).
-
Chromatographic Conditions:
-
Column: Polar-embedded C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 150 mm x 4.6 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 50% B over 15 minutes, then hold at 50% B for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (based on the pyrrole chromophore).
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
System Suitability Test (SST): A standard solution should be injected five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5, and the theoretical plate count should be ≥ 2000, in line with ICH validation guidelines.[11][12]
Workflow Diagram: RP-HPLC Method
Caption: Workflow for RP-HPLC purity analysis.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative for retaining and separating very polar compounds that are unsuitable for reversed-phase chromatography.
Expert Rationale: The HILIC separation mechanism relies on partitioning the analyte between a highly organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., bare silica, amide, or diol).[13] For 1-Methyl-1h-pyrrole-2-carboxylate, this means that unlike in RP-HPLC, a higher concentration of the organic solvent (acetonitrile) will lead to stronger retention. This inverse relationship to RP-HPLC provides a completely different selectivity profile, which can be highly advantageous for resolving impurities that co-elute in a reversed-phase system. The use of a volatile buffer like ammonium acetate makes this method directly compatible with mass spectrometry (MS) for impurity identification.
Experimental Protocol: HILIC
-
Instrumentation: Standard HPLC or UHPLC system with a UV/Vis or DAD.
-
Chemicals & Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Ammonium acetate (LC-MS grade), Acetic Acid (LC-MS grade).
-
Chromatographic Conditions:
-
Column: Amide-based HILIC column (e.g., Waters XBridge Amide, Tosoh TSKgel Amide-80), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, hold for 2 minutes, decrease to 70% B over 15 minutes, then return to 95% B and equilibrate for 8 minutes.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 3 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in 90:10 acetonitrile/water to a final concentration of 0.5 mg/mL. Crucially, the sample diluent must be similar in composition to the initial mobile phase to ensure good peak shape.
-
System Suitability Test (SST): As per the RP-HPLC method, the RSD for peak area and retention time should be ≤ 2.0%, the tailing factor between 0.8 and 1.5, and the theoretical plate count ≥ 2000.
Workflow Diagram: HILIC Method
Caption: Workflow for HILIC purity analysis.
Method 3: Normal-Phase HPLC (NP-HPLC)
Normal-phase chromatography, the original mode of LC, utilizes a polar stationary phase (like bare silica) and a non-polar mobile phase.[14] In NP-HPLC, retention increases with increasing analyte polarity.
Expert Rationale: While less common today, NP-HPLC remains a valuable tool, particularly for separating isomers and compounds that are highly soluble in organic solvents.[10] For 1-Methyl-1h-pyrrole-2-carboxylate, this method would involve a mobile phase composed of solvents like hexane and a more polar modifier like ethyl acetate or isopropanol. The separation is driven by adsorption interactions between the polar functional groups of the analyte (the pyrrole N-H and the ester carbonyl) and the active sites (silanol groups) on the silica surface. This mechanism is fundamentally different from the partitioning in RP-HPLC and HILIC, again offering a unique selectivity profile that could be crucial for separating structurally similar impurities. A significant challenge with NP-HPLC is its sensitivity to water content in the mobile phase, which can drastically affect retention times and reproducibility.
Experimental Protocol: NP-HPLC
-
Instrumentation: Standard HPLC system with a UV/Vis or DAD, equipped for handling organic solvents.
-
Chemicals & Reagents: n-Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Isopropanol (IPA, HPLC grade).
-
Chromatographic Conditions:
-
Column: Bare Silica (e.g., Phenomenex Luna Silica), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of 85:15 (v/v) n-Hexane / Ethyl Acetate.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 25 °C (ambient).
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.
-
System Suitability Test (SST): Similar criteria as the other methods apply. Consistent mobile phase preparation is paramount to achieving reproducible results.
Workflow Diagram: NP-HPLC Method
Caption: Workflow for NP-HPLC purity analysis.
Comparative Performance Analysis
To provide an objective comparison, the following table summarizes the expected performance of each method for the analysis of 1-Methyl-1h-pyrrole-2-carboxylate and a hypothetical polar impurity (e.g., the hydrolyzed carboxylic acid) and a non-polar impurity (e.g., a synthetic precursor).
(Note: The following data are illustrative and serve as a representative example for comparison purposes.)
| Performance Metric | Method 1: RP-HPLC (Polar-Embedded) | Method 2: HILIC | Method 3: NP-HPLC |
| Retention Time (Main Peak) | ~ 8.5 min | ~ 10.2 min | ~ 6.1 min |
| Resolution (vs. Polar Impurity) | Moderate (Rₛ ≈ 1.8) | Excellent (Rₛ > 3.0) | Poor (co-elution likely) |
| Resolution (vs. Non-Polar Impurity) | Excellent (Rₛ > 4.0) | Poor (elutes near void) | Excellent (Rₛ > 5.0) |
| Tailing Factor (Main Peak) | 1.1 | 1.2 | 1.4 |
| Theoretical Plates (Main Peak) | ~ 12,000 | ~ 10,000 | ~ 7,000 |
| Pros | - Highly robust and reproducible- Familiar to most labs- Good general-purpose method | - Excellent retention for polar analytes- Orthogonal selectivity to RP- MS-compatible | - Excellent for non-polar impurities- Unique selectivity for isomers |
| Cons | - May still have limited retention for very polar impurities | - Longer equilibration times- Sensitive to sample diluent- Less familiar technique | - Sensitive to water content- Limited to non-polar mobile phases- Generally lower efficiency |
Conclusion and Recommendations
The selection of an optimal HPLC method for the purity assessment of 1-Methyl-1h-pyrrole-2-carboxylate is contingent upon the specific analytical objective. No single method is universally superior; instead, they offer complementary strengths.
-
For routine quality control and release testing , the Reversed-Phase HPLC method using a polar-embedded column is highly recommended. It represents the best balance of performance, robustness, and ease of use, making it ideal for high-throughput environments.
-
For in-depth impurity profiling, stability studies, or when dealing with particularly polar impurities that are unresolved by RP-HPLC, the HILIC method is the superior choice. Its orthogonal selectivity provides a powerful secondary method for confirming purity and identifying components that might be missed in a reversed-phase system. Its compatibility with MS is a significant advantage for characterization work.
-
The Normal-Phase HPLC method should be considered a specialized tool. It is most valuable when specific non-polar, lipophilic impurities or isomers are of concern and are not adequately resolved by the other techniques.
Ultimately, a comprehensive purity assessment strategy within a drug development program may involve using the RP-HPLC method for routine analysis while having a validated HILIC method available as an orthogonal technique for confirmatory testing and investigational purposes. This dual-method approach provides a self-validating system that ensures the highest level of confidence in the quality of 1-Methyl-1h-pyrrole-2-carboxylate.
References
- BenchChem. (n.d.). Common impurities in commercial Pyrrole-2,3,4,5-d4.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- SIELC Technologies. (n.d.). Polar Compounds.
- Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
- Journal of Applied Pharmaceutical Science. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
- ChemicalsToBuy. (n.d.). Methyl 1H-Pyrrole-2-Carboxylate CAS 1193-62-0.
- CymitQuimica. (n.d.). methyl 1H-pyrrole-2-carboxylate.
- SIELC Technologies. (n.d.). Separation of 1-Methyl-1H-pyrrole-2-carboxaldehyde on Newcrom R1 HPLC column.
- MedchemExpress.com. (n.d.). Methyl 1H-pyrrole-2-carboxylate | Drug Intermediate.
-
PubChem. (n.d.). Methyl pyrrole-2-carboxylate. Retrieved from [Link]
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- University of Utah. (n.d.). Chemistry 4631.
- Der Pharma Chemica. (2024, December 29). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as.
- BioPharm International. (2025, November 5). A Simple Step-by-Step Protocol for Hydrophilic Interaction Liquid Chromatography (HILIC) Development.
- Thermo Fisher Scientific. (n.d.). HILIC Method Development in a Few Simple Steps.
- Advanced Materials Technology. (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns.
-
PubMed. (2014, September 19). Class Separation of Lipids and Polycyclic Aromatic Hydrocarbons in Normal Phase High Performance Liquid Chromatography - A Prospect for Analysis of Aromatics in Edible Vegetable Oils and Biodiesel Exhaust Particulates. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
Sources
- 1. Methyl 1H-Pyrrole-2-Carboxylate CAS 1193-62-0 [homesunshinepharma.com]
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- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Methyl pyrrole-2-carboxylate | C6H7NO2 | CID 136930 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
Comparing the reactivity of 1-Methyl-1h-pyrrole-2-carboxylate with ethyl 1-methyl-1H-pyrrole-2-carboxylate
[1][2]
Executive Summary
In the synthesis of pyrrole-based pharmacophores, the choice between Methyl 1-methyl-1H-pyrrole-2-carboxylate (MMPC) and Ethyl 1-methyl-1H-pyrrole-2-carboxylate (EMPC) is often treated as trivial.[1][2] However, this decision significantly impacts process kinetics, solubility profiles, and downstream purification strategies.[2]
This guide objectively compares these two intermediates. While both serve as stable precursors for the 1-methyl-1H-pyrrole-2-carboxylic acid moiety, MMPC offers superior atom economy and faster nucleophilic turnover, whereas EMPC provides enhanced lipophilicity and stability against premature hydrolysis in aqueous workups.[1][2]
Core Identity
| Feature | Methyl 1-methyl-1H-pyrrole-2-carboxylate (MMPC) | Ethyl 1-methyl-1H-pyrrole-2-carboxylate (EMPC) |
| CAS Number | 37619-24-2 | 23466-27-5 |
| Molecular Weight | 139.15 g/mol | 153.18 g/mol |
| Physical State | Liquid / Low-melting solid | Liquid |
| Primary Utility | Rapid transesterification/Hydrolysis | Stable intermediate, Lipophilic extractions |
Physicochemical & Reactivity Analysis
Nucleophilic Susceptibility (Hydrolysis & Aminolysis)
The most critical functional difference lies in the steric environment of the carbonyl carbon.[1][2]
-
MMPC (Methyl Ester): The methoxy group is less sterically demanding than the ethoxy group.[1][2] Consequently, MMPC undergoes saponification (hydrolysis) and aminolysis significantly faster than EMPC.[1][2] In high-throughput library synthesis where reaction time is a bottleneck, MMPC is the preferred substrate.[1][2]
-
EMPC (Ethyl Ester): The additional methylene group in the ethyl chain introduces slight steric hindrance and increased electron donation (inductive effect), rendering the carbonyl carbon slightly less electrophilic.[1][2] This makes EMPC more robust during acidic workups or oxidative steps (e.g., Vilsmeier-Haack formylation) where premature hydrolysis is a risk.[1][2]
Solubility and Workup
-
Lipophilicity (LogP): EMPC (LogP ~1.[1][2]5) is more lipophilic than MMPC (LogP ~0.8).[1][2]
-
Implication: When performing liquid-liquid extractions (e.g., DCM/Water or EtOAc/Water), EMPC partitions more effectively into the organic phase, reducing yield loss during aqueous washes.[1][2] MMPC, being slightly more polar, may require salting-out procedures (brine) to maximize recovery.[1][2]
Atom Economy
For large-scale manufacturing (GMP), MMPC is superior in terms of mass efficiency.[1][2]
Experimental Protocols
The following protocols are designed to be self-validating . The completion of the reaction is indicated by a distinct solubility change (heterogeneous to homogeneous) or pH shift, minimizing the need for constant TLC monitoring.[1][2]
Protocol A: Controlled Hydrolysis (Activation for Coupling)
This protocol converts the ester to the free acid (1-Methyl-1H-pyrrole-2-carboxylic acid), the active species for amide coupling in drug synthesis.[1][2]
Reagents:
-
Base: NaOH (2.0 equiv, 20 mmol) dissolved in Water (10 mL).
-
Solvent: Methanol (for MMPC) or Ethanol (for EMPC) (10 mL). Note: Matching the solvent to the ester alcohol prevents transesterification byproducts, though irrelevant for hydrolysis, it simplifies solvent recovery.[1][2]
Workflow:
-
Dissolution: Dissolve the ester in the alcohol solvent. The solution should be clear.
-
Addition: Add the aqueous NaOH solution dropwise over 5 minutes.
-
Reflux: Heat to reflux (65°C for MeOH, 78°C for EtOH) for:
-
Validation (Self-Check): Take a 100 µL aliquot and add to 500 µL water. If the solution is clear, the lipophilic ester is consumed.[1][2] If oily droplets persist, continue reflux.[1][2]
-
Workup: Concentrate to remove alcohol. Acidify the aqueous residue with 1M HCl to pH 2.[1][2] The product (acid) will precipitate as a white solid.[1][2] Filter and dry.[1][2]
Protocol B: Electrophilic Aromatic Substitution (C4-Bromination)
Pyrroles are electron-rich.[1][2] The ester group at C2 directs electrophiles to the C4 or C5 position.[1][2] The C4 position is generally favored sterically and electronically in N-methylated pyrrole-2-esters.[1][2]
Reagents:
Key Difference:
Mechanistic Visualization
The following diagram illustrates the divergent pathways for these esters, highlighting the kinetic advantage of the methyl ester in hydrolysis versus the stability of the ethyl ester in electrophilic substitution.
Figure 1: Comparative reactivity pathways.[1][2] Red arrow indicates the kinetic superiority of MMPC for hydrolysis; Green arrow indicates the processing advantage of EMPC for controlled substitution.[1][2]
Selection Guide
| Scenario | Recommended Product | Reasoning |
| Rapid Library Generation | MMPC | Faster hydrolysis/aminolysis allows for shorter cycle times in automated synthesis.[1][2] |
| Large Scale Manufacturing | MMPC | Lower molecular weight reduces solvent usage and waste disposal costs (Green Chemistry).[1][2] |
| Complex Multi-step Synthesis | EMPC | Greater stability prevents accidental hydrolysis during acidic washes or harsh upstream steps.[1][2] |
| Aqueous Workup Required | EMPC | Higher LogP ensures better phase separation and yield recovery from water.[1][2] |
References
-
PubChem. (2025).[1][2] Methyl 1-methylpyrrole-2-carboxylate (Compound Summary). National Center for Biotechnology Information.[1][2] [Link]
-
PubChem. (2025).[1][2] Ethyl 1-methylpyrrole-2-carboxylate (Compound Summary). National Center for Biotechnology Information.[1][2] [Link][1][2]
-
Li, X., et al. (2014).[1][2][3] Enzymatic synthesis of novel pyrrole esters and their thermal stability. PMC. [Link]
Validation of Synthesis Results for Novel Pyrrole Esters
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Context
In the landscape of medicinal chemistry, pyrrole esters are not merely intermediates; they are privileged scaffolds with proven efficacy in antimicrobial, anti-inflammatory (COX-2 inhibition), and anticancer applications.[1] However, the transition from "crude isolate" to "validated lead compound" requires a rigorous analytical framework.
This guide moves beyond basic characterization.[] It establishes a self-validating protocol for confirming the synthesis of novel pyrrole esters, comparing modern Multicomponent Reactions (MCRs) against classical Hantzsch/Paal-Knorr methodologies. We provide evidence-based comparisons of yield, atom economy, and biological potency against standard therapeutics like Ciprofloxacin.
Analytical Validation Framework
To ensure scientific integrity, validation must be treated as a subtractive process: systematically ruling out starting materials, side products, and regioisomers.
The Spectroscopic Triad (NMR, IR, MS)[3]
The following markers constitute a "pass/fail" gateway for pyrrole ester validation.
| Analytical Method | Key Diagnostic Signal | Mechanistic Causality (Why this matters) |
| 1H NMR | NH Singlet (8.0–12.0 ppm) | Confirms ring closure. The signal must be broad and exchangeable (D2O shake). Absence indicates N-alkylation or incomplete cyclization. |
| 1H NMR | Ester -OCH2- (4.0–4.4 ppm) | Quartet signal (if ethyl ester). Verifies the retention of the carboxylate pharmacophore during harsh cyclization conditions. |
| FT-IR | ν(NH) stretch (3200–3400 cm⁻¹) | A sharp/medium band confirms the free amine of the pyrrole ring. Disappearance of starting primary amine doublets is the critical check. |
| FT-IR | ν(C=O) ester (1680–1720 cm⁻¹) | Distinguishes the ester carbonyl from ketone/aldehyde precursors (often shifted >1720 cm⁻¹). |
| HRMS (ESI) | [M+H]⁺ or [M+Na]⁺ | High-resolution mass spectrometry (<5 ppm error) is non-negotiable to rule out de-esterified byproducts (carboxylic acids). |
Purity & Structural Integrity
-
HPLC Purity: >95% purity is the standard for biological testing.
-
Protocol: C18 column, Acetonitrile/Water gradient.
-
Self-Validation: The UV chromatogram must show a single major peak at 254 nm (aromatic) and 210 nm (amide/ester bonds).
-
-
X-Ray Crystallography: The "Gold Standard" for novel regiochemistry.
-
Relevance: In Hantzsch synthesis, ambiguity often exists between 2,4- and 2,5-substitution patterns. X-ray diffraction definitively resolves this.
-
Comparative Performance Analysis
We compare the Novel Green MCR (One-Pot) synthesis of pyrrole esters against the Classical Hantzsch method.
Synthetic Efficiency Comparison
Hypothesis: Modern MCRs utilize in situ activation to bypass the isolation of unstable intermediates (enamines), resulting in higher yields and lower E-factor (waste).
| Metric | Classical Hantzsch Synthesis | Novel Green MCR (One-Pot) | Comparison Verdict |
| Reaction Steps | 2-3 (Isolation of intermediates often required) | 1 (Convergent Synthesis) | MCR Wins: Reduces time by ~60%. |
| Catalyst | Stoichiometric Acids/Bases | Catalytic Ionic Liquids / Nano-catalysts | MCR Wins: Superior atom economy. |
| Yield (%) | 45% – 65% | 82% – 94% | MCR Wins: Minimizes oligomerization side-reactions. |
| Purification | Column Chromatography (High Solvent Use) | Recrystallization / Simple Filtration | MCR Wins: Scalable for industrial applications. |
Data Source: Comparative analysis derived from recent green chemistry literature [1, 2, 4].
Biological Performance (Antimicrobial Potency)[4][5]
Comparing a representative Novel Pyrrole Ester (NPE-3c) against the standard antibiotic Ciprofloxacin .
| Organism | Ciprofloxacin (MIC µg/mL) | Novel Pyrrole Ester (NPE-3c) (MIC µg/mL) | Performance Insight |
| S. aureus (Gram +) | 0.5 – 2.0 | 0.7 – 1.5 | Comparable/Superior: NPE-3c shows equipotent activity, likely due to enhanced lipophilicity facilitating membrane penetration. |
| E. coli (Gram -) | 0.01 – 0.5 | 12.5 – 25.0 | Standard Wins: Gram-negative outer membranes remain a barrier for many lipophilic pyrroles. |
| C. albicans (Fungal) | N/A (Fluconazole: ~1.0) | 1.0 – 2.0 | Dual-Action: Unlike Cipro, novel pyrroles often exhibit cross-kingdom (antifungal) efficacy. |
Data Source: Aggregated from biological evaluation studies of pyrrole-3-carboxylates [6, 7, 13].
Visualized Workflows
Logic Flow: The Self-Validating Synthesis System
This diagram illustrates the decision-making process required to validate a novel pyrrole ester.
Caption: Figure 1. A "Go/No-Go" decision tree for validating pyrrole synthesis. Each step acts as a gatekeeper to ensure only structurally verified compounds proceed to biological testing.
Reaction Pathway: Hantzsch vs. MCR
Visualizing the efficiency gap between methods.[3]
Caption: Figure 2. Synthetic pathway comparison. The Novel MCR route (bottom) bypasses energy-intensive intermediate isolation steps inherent to the Classical Hantzsch route (top).
Experimental Protocols
General Procedure: One-Pot Green Synthesis
This protocol is selected for its reproducibility and high yield [1, 3].
-
Reactants: In a 50 mL round-bottom flask, combine the amine (1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol), and formaldehyde (1.0 mmol) in water or ethanol (5 mL).
-
Catalysis: Add 10 mol% of the chosen catalyst (e.g., Sulfamic acid or Ionic Liquid [Et3NH][HSO4]).
-
Reaction: Stir at room temperature for 20–45 minutes. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
-
Work-up: Upon completion, the solid product typically precipitates. Filter the solid and wash with cold ethanol.
-
Recrystallization: Purify using hot ethanol to obtain the pure pyrrole ester.
Validation Assay: MIC Determination
Standardized broth microdilution method [7, 13].
-
Preparation: Dissolve the synthesized pyrrole ester in DMSO (1 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth (range: 100 µg/mL to 0.1 µg/mL).
-
Inoculation: Add bacterial suspension (
CFU/mL) to each well. -
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
-
Control: Run Ciprofloxacin in parallel to validate assay sensitivity.
-
References
-
Multicomponent one-pot synthesis of highly-functionalized pyrrole-3-carbonitriles in aqueous medium and their computational study . Organic & Biomolecular Chemistry. Link
-
A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles . Oriental Journal of Chemistry. Link
-
Sustainable Synthesis of Indole-Substituted Densely Functionalized Pyrrole . The Journal of Organic Chemistry. Link
-
Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles . Progress in Chemical and Biological Science. Link
-
Multi-component synthesis of poly functionalized pyrrole derivatives in the presence of [Et3NH][HSO4] . ResearchGate. Link
-
Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives . Research Journal of Pharmacy and Technology. Link
-
Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents . Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators . Molecules (PMC). Link
-
Paal–Knorr synthesis of pyrroles . RGM College Of Engineering and Technology. Link
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid . Molbank. Link
-
Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents . Frontiers in Pharmacology (PMC). Link
-
Hantzsch pyrrole synthesis . Wikipedia. Link
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential . Antibiotics (MDPI). Link
Sources
Comparative study of different catalysts for the synthesis of pyrrole-2-carboxylates
A Comparative Guide to Catalysts for the Synthesis of Pyrrole-2-Carboxylates
Pyrrole-2-carboxylates are foundational scaffolds in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals, including notable non-steroidal anti-inflammatory drugs like Ketorolac and Zomepirac. The efficient synthesis of these heterocyclic compounds is a subject of continuous research, with the choice of catalyst being a pivotal factor influencing reaction efficiency, yield, and environmental impact. This guide provides a comparative analysis of various catalytic systems for the synthesis of pyrrole-2-carboxylates, primarily focusing on the Paal-Knorr synthesis, a robust method for constructing the pyrrole ring.
The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] While the reaction can proceed under neutral or weakly acidic conditions, catalysis is often essential to achieve reasonable reaction rates and yields, especially with less reactive substrates.[1][3] This guide will delve into the mechanisms, performance, and practical application of homogeneous, heterogeneous, and novel catalytic systems, providing researchers with the insights needed to select the optimal catalyst for their synthetic goals.
Homogeneous Catalysis: Brønsted and Lewis Acids
Homogeneous catalysts, being in the same phase as the reactants, offer excellent activity due to high accessibility of catalytic sites. Traditional Brønsted acids and a variety of Lewis acids have been extensively employed.
Mechanism of Acid Catalysis in Paal-Knorr Synthesis
The generally accepted mechanism for the acid-catalyzed Paal-Knorr synthesis begins with the nucleophilic attack of the primary amine on a protonated carbonyl group of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[3] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. The final step involves dehydration to yield the aromatic pyrrole ring.[3] The ring-closing step is often the rate-determining step.[3]
Acid catalysts accelerate the reaction by protonating the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial amine attack. However, excessively acidic conditions (pH < 3) can unfavorably promote a competing reaction: the self-condensation and dehydration of the 1,4-dicarbonyl to form a furan byproduct.[1][3] Therefore, the choice and concentration of the acid are critical.
Caption: Simplified mechanism of acid-catalyzed Paal-Knorr pyrrole synthesis.
Performance Comparison of Homogeneous Catalysts
A variety of Brønsted and Lewis acids have been successfully used. The choice of catalyst can significantly impact reaction time and yield. For instance, in the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole from acetonylacetone and p-bromoaniline, different acids show varying efficiencies under reflux conditions.[4]
| Catalyst | Substrates | Product | Conditions | Yield (%) | Time (h) | Reference |
| p-Toluenesulfonic Acid | Acetonylacetone, p-bromoaniline | 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole | Reflux | 80 | 1 | [4] |
| Sulfamic Acid | Acetonylacetone, p-bromoaniline | 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole | Reflux | 60 | 1 | [4] |
| Sulfuric Acid | Acetonylacetone, p-bromoaniline | 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole | Reflux | 40 | 1 | [4] |
| Iron(III) Chloride | 1H-pyrrole, CCl4, Alcohols | Alkyl 1H-pyrrole-2-carboxylates | Varies | Quantitative | N/A | [5] |
Note: The iron-catalyzed reaction represents a different synthetic approach but is included to highlight the versatility of homogeneous metal catalysts.
Representative Experimental Protocol: p-Toluenesulfonic Acid Catalysis
This protocol is adapted from general procedures for the Paal-Knorr synthesis.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Heterogeneous Catalysis: The Green Chemistry Approach
Heterogeneous catalysts offer significant advantages, including simplified product purification, catalyst recovery, and reusability, aligning with the principles of green chemistry.[6] Solid acid catalysts like clays, zeolites, and supported acids are prominent examples.
Mechanism of Action
The fundamental catalytic mechanism mirrors that of homogeneous acids. The active sites on the surface of the heterogeneous catalyst (e.g., Brønsted or Lewis acid sites on a zeolite) facilitate the protonation and subsequent steps of the Paal-Knorr condensation.[7]
Performance Comparison of Heterogeneous Catalysts
Heterogeneous systems have proven highly effective, often under milder conditions than their homogeneous counterparts.
| Catalyst | Substrates | Yield (%) | Conditions | Reference |
| Montmorillonite KSF | Various 1,4-dicarbonyls and amines | 69–96 | Dichloromethane, RT, 1–25 h | |
| CATAPAL 200 (Alumina) | Acetonylacetone, primary amines | 68–97 | 60 °C, 45 min | [8] |
| SiO2-Al2O3 | Furan, Ammonia | 90 (max) | 425-435°C, Flow reactor | [7] |
| Polystyrene-supported AlCl3 | Various 1,4-dicarbonyls and amines | 83–95 | Refluxing acetonitrile, 30–135 min |
Note: The SiO2-Al2O3 catalyzed reaction involves different starting materials but demonstrates the application of heterogeneous catalysts in pyrrole synthesis.
Representative Experimental Protocol: Alumina (CATAPAL 200) Catalysis[9][10]
-
Reaction Setup: Combine the 1,4-dicarbonyl compound (1.0 eq), primary amine (1.1 eq), and CATAPAL 200 (amount specified by source) in a reaction vessel. The reaction can often be run under solvent-free conditions or with a minimal amount of a high-boiling solvent.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60 °C) with stirring for the specified time (e.g., 45 minutes). Monitor by TLC.
-
Catalyst Separation: After cooling, add a solvent like ethyl acetate to the mixture. The solid catalyst can be separated by simple filtration or centrifugation.
-
Purification: Wash the separated catalyst with a suitable solvent (e.g., toluene, ethanol) before drying for reuse. The filtrate, containing the product, is concentrated under reduced pressure, and the crude product is purified by standard methods.
Novel Catalytic Systems: Ionic Liquids and Biocatalysis
Recent advancements have introduced novel catalytic systems that offer unique advantages in terms of efficiency, selectivity, and environmental friendliness.
Ionic Liquids (ILs)
Ionic liquids are salts with low melting points that can act as both solvents and catalysts.[9][10] Acidic ionic liquids, such as 1-butyl-3-methyl-imidazolium hydrogen sulfate ([bmim]HSO4), have been shown to be highly effective for Paal-Knorr synthesis.[11][12] They offer benefits like high thermal stability, low vapor pressure, and potential for recyclability.[13] The use of ILs can be combined with microwave irradiation or ultrasonic irradiation to further accelerate reactions.[9][13]
| Catalyst/Medium | Substrates | Yield (%) | Conditions | Reference |
| [bmim]HSO4 | Various 1,4-diketones, aniline | 75–97 | 3 h | [11] |
| [HMIM][HSO4] | 2,5-Hexanedione, primary amines | 81–87 | Ultrasonic irradiation, RT | [9] |
| Bi(OTf)3/[BMIM]BF4 | Various dicarbonyls and amines | up to 90 | Short reaction time | [12] |
Biocatalysis
Enzymatic catalysis represents an emerging frontier for the synthesis of pyrrole derivatives, offering unparalleled selectivity under mild, aqueous conditions. While less common for the de novo synthesis of the pyrrole ring itself via Paal-Knorr, enzymes are used for functionalizing the pyrrole core. For instance, a UbiD-type decarboxylase from Pseudomonas aeruginosa coupled with a carboxylic acid reductase (CAR) can achieve the carboxylation of pyrrole to produce pyrrole-2-carbaldehyde.[14] This biocatalytic cascade demonstrates a green route for producing functionalized pyrroles from simple precursors.[14]
Caption: A general experimental workflow for catalytic pyrrole synthesis.
Conclusion and Future Outlook
The synthesis of pyrrole-2-carboxylates is well-served by a variety of catalytic systems, each with distinct advantages and disadvantages.
-
Homogeneous acids are effective and well-understood but suffer from challenges in product separation and catalyst recycling, along with the potential for furan byproduct formation if not carefully controlled.[3]
-
Heterogeneous catalysts represent a more sustainable alternative, simplifying workup and allowing for catalyst reuse, which is highly desirable for industrial applications.
-
Ionic liquids offer a unique combination of solvent and catalyst properties, leading to high-yield syntheses, though their cost and potential toxicity require careful consideration.[11]
-
Biocatalysis , while still a developing area for this specific synthesis, holds immense promise for highly selective and environmentally benign transformations.[14]
The choice of catalyst ultimately depends on the specific requirements of the synthesis, including the nature of the substrates, desired scale, cost considerations, and environmental impact. Future research will likely focus on developing more robust and recyclable heterogeneous catalysts, exploring the full potential of biocatalytic routes, and designing novel catalytic systems that offer even greater efficiency and selectivity under mild conditions.
References
Sources
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pleiades.online [pleiades.online]
- 6. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
- 11. znaturforsch.com [znaturforsch.com]
- 12. mdpi.com [mdpi.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. mdpi.com [mdpi.com]
Cross-reactivity studies of antibodies raised against pyrrole-containing compounds
Topic: Cross-reactivity studies of antibodies raised against pyrrole-containing compounds Content Type: Publish Comparison Guide
Executive Summary
In drug development and toxicology, pyrrole-containing compounds—specifically protein-bound pyrroles—are critical biomarkers of electrophilic stress. Whether derived from lipid peroxidation (e.g., Levuglandins, 4-HNE) or metabolic activation of exogenous toxins (e.g., Pyrrolizidine Alkaloids, 2,5-hexanedione), these adducts signal covalent damage to the proteome.
However, detecting them immunologically is fraught with peril. The pyrrole ring is electron-rich and prone to autoxidation, and it shares structural homology with endogenous indoles (Tryptophan) and imidazoles (Histidine). This guide provides an advanced framework for evaluating the cross-reactivity (CR) of anti-pyrrole antibodies, moving beyond basic binding assays to rigorous competitive inhibition systems.
Part 1: The Immunogen Design Challenge
Why standard immunization fails for pyrroles
To understand cross-reactivity, one must first understand the immunogen.[1] You cannot simply inject a raw pyrrole adduct. Pyrroles derived from
The "Stable Isostere" Strategy: High-fidelity antibodies (like the seminal anti-LGE2-pyrrole clones) are rarely raised against the native adduct. Instead, we use a stable isostere —a synthetic mimic that retains the pyrrole geometry but lacks the oxidative instability.
-
Implication for Cross-Reactivity: If your antibody was raised against a stabilized mimic, it may bind the native pyrrole with lower affinity than the immunogen, or it may cross-react with oxidized derivatives (lactams) that naturally accumulate in the sample.
Diagram 1: The Hapten-Carrier & Isostere Logic
This pathway illustrates why cross-reactivity profiles must include both the native precursor and the oxidized end-products.
Caption: The "Isostere Trap": Antibodies raised against stable mimics (Green) must be validated for binding to the transient native adduct (Yellow) and distinguished from oxidized byproducts (Grey).
Part 2: Comparative Performance Analysis
Monoclonal vs. Polyclonal vs. Mass Spectrometry
When selecting a detection method for pyrrole adducts, "specificity" is not a binary trait. It is a trade-off between capturing the diverse "pyrroleome" and avoiding false positives from endogenous heterocycles.
Table 1: Detection Modality Comparison
| Feature | Monoclonal Antibodies (mAb) | Polyclonal Antibodies (pAb) | LC-MS/MS (The Alternative) |
| Primary Target | Single epitope (e.g., specific pyrrole ring orientation). | Heterogeneous mixture; binds various pyrrole orientations. | Exact mass/charge ratio of specific adduct. |
| Cross-Reactivity Risk | Low. Can be screened to exclude Tryptophan/Indole binding. | High. Likely contains subsets binding to linker regions or oxidized lactams. | Zero. (Assuming chromatographic separation). |
| Sensitivity | Moderate ( | High (Signal amplification via multi-epitope binding).[1] | High (femtomole range), but lower throughput. |
| Sample Throughput | High (ELISA/IHC). | High (ELISA/IHC). | Low (Requires digestion/enrichment). |
| Best Use Case | Quantifying a specific toxin (e.g., 2,5-HD adducts). | Screening for total oxidative stress burden (e.g., total protein pyrrolylation). | Structural validation of the antibody target. |
Senior Scientist Insight:
Never rely solely on a polyclonal antibody for "identification" of a specific drug adduct. pAbs raised against pyrrolizidine alkaloid (PA) pyrroles often cross-react with 4-HNE pyrroles because the core pyrrolic ring is the dominant epitope. Use mAbs for drug-specific assays.
Part 3: Experimental Validation (The Protocol)
The Competitive ELISA: The Gold Standard for Specificity
Direct binding ELISA is insufficient for proving specificity because sticky pyrroles often cause non-specific adsorption. You must demonstrate that the free hapten competes for binding.
Protocol: Competitive Inhibition ELISA for Pyrrole Specificity
Objective: Determine the Cross-Reactivity (CR%) of the antibody against structural analogs (Indole, Imidazole, Furan).
Reagents:
-
Coating Antigen: Pyrrole-BSA (0.5 µg/mL).
-
Primary Antibody: Anti-Pyrrole (titrated to yield OD ~1.0).
-
Competitors:
-
Target Pyrrole (Free or Lysine-conjugated).
-
L-Tryptophan (Indole control).
-
L-Histidine (Imidazole control).
-
Pyrrole-2-carboxaldehyde (Oxidized analog).
-
Workflow:
-
Coating: Coat 96-well plate with Pyrrole-BSA in Carbonate Buffer (pH 9.6) overnight at 4°C.[2][3][4][5][6]
-
Blocking: Block with 3% BSA in PBS-T.
-
Critical: Do NOT use non-fat milk. Milk contains diverse proteins and lipids that may have background oxidation (pyrroles), creating high noise.
-
-
Pre-incubation (The Competition Step):
-
In separate tubes, mix the Primary Antibody (fixed conc.) with serial dilutions of Competitors (
to ). -
Incubate for 1 hour at Room Temp to allow equilibrium binding.
-
-
Transfer: Transfer the Ab-Competitor mix to the coated plate. Incubate 1 hour.
-
Detection: Wash 3x. Add HRP-secondary antibody. Develop with TMB.
Diagram 2: Competitive ELISA Logic
Visualizing how IC50 shifts indicate specificity.
Caption: In a competitive assay, a specific antibody will show a signal drop (inhibition) only with the true pyrrole hapten, while Tryptophan should leave the signal high.
Part 4: Data Interpretation & Cross-Reactivity Calculation
Once you have the inhibition curves, calculate the IC50 (concentration of competitor required to inhibit 50% of binding).
Formula for Cross-Reactivity (%):
Representative Data: Specificity Profile of Anti-LGE2-Pyrrole mAb
Based on data trends from Salomon et al. and Li et al.
| Competitor Compound | IC50 (µM) | Cross-Reactivity (%) | Interpretation |
| LGE2-Pyrrole (Target) | 0.05 | 100% | High affinity binding. |
| 4-HNE-Pyrrole | 0.45 | 11% | Moderate CR due to shared pyrrole core. |
| Pyrrole-Lactam | 2.50 | 2% | Low CR; antibody distinguishes oxidation state. |
| L-Tryptophan (Indole) | >10,000 | <0.001% | Excellent Specificity. No indole recognition. |
| L-Histidine | >10,000 | <0.001% | No imidazole recognition. |
Analysis:
-
Indole/Imidazole: The <0.001% CR confirms the antibody does not bind endogenous amino acids. This is the most critical validation step.
-
Lactam: The 2% CR indicates the antibody is specific for the pyrrole ring, not the oxidized lactam ring. This validates the antibody for detecting fresh, active adducts rather than old, oxidized damage.
References
-
Salomon, R. G., et al. (1999). Protein Adducts of Iso[4]levuglandin E2, a Product of the Isoprostane Pathway, in Oxidized Low Density Lipoprotein.[7] Journal of Biological Chemistry.
-
Li, N., et al. (2017).[8] Immunoassay approach for diagnosis of exposure to pyrrolizidine alkaloids.[8] Journal of Environmental Science and Health, Part C.
-
Ichihara, G., et al. (2019). Pyrrole adducts in globin and plasma of workers exposed to hexane.[9] Chemical Research in Toxicology.[10]
-
Poliakov, A., et al. (2004). Isolevuglandins, a novel class of isoketal derivatives, function as integrated sensors of oxidative stress and are abundant in atherosclerotic plaque. The FASEB Journal.
-
Anderson, M. M., et al. (1996). Reaction of 4-hydroxynonenal with histidine and lysine: Specificity of antibodies. Chemical Research in Toxicology.[10]
Sources
- 1. docs.abcam.com [docs.abcam.com]
- 2. malariaresearch.eu [malariaresearch.eu]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolevuglandins and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
